1-Ethoxy-2-iodo-4-nitrobenzene
Description
Properties
CAS No. |
846023-26-5 |
|---|---|
Molecular Formula |
C8H8INO3 |
Molecular Weight |
293.06 g/mol |
IUPAC Name |
1-ethoxy-2-iodo-4-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 |
InChI Key |
BZKMOSFWSDZMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Foundational & Exploratory
1-Ethoxy-2-iodo-4-nitrobenzene: Technical Guide & Synthesis Protocol
This guide provides an in-depth technical analysis of 1-Ethoxy-2-iodo-4-nitrobenzene , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Chemical Identity & Structural Characterization
This compound is a trisubstituted benzene derivative characterized by an electron-withdrawing nitro group, a bulky iodine atom at the ortho position to the ethoxy group, and an ethyl ether functionality. It serves as a versatile scaffold for constructing complex heterocycles, most notably 4-amino-3-quinolinecarbonitriles.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Details |
| IUPAC Name | This compound |
| Common Synonyms | 2-Iodo-4-nitrophenetole; Ethyl 2-iodo-4-nitrophenyl ether |
| CAS Number | Not Widely Listed (Derived from CAS 89487-91-2) |
| Molecular Formula | C₈H₈INO₃ |
| Molecular Weight | 293.06 g/mol |
| SMILES | CCOC1=C(I)C=C(C=C1)[O-] |
| InChIKey | BZKMOSFWSDZMIZ-UHFFFAOYSA-N |
| Appearance | White crystalline solid |
| Melting Point | 81–83 °C |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water |
Synthetic Pathway & Methodology
The synthesis of this compound is achieved via a Williamson Ether Synthesis , utilizing 2-iodo-4-nitrophenol as the starting material. This reaction exploits the acidity of the phenol proton, which is enhanced by the para-nitro group, allowing for efficient deprotonation by a mild base like potassium carbonate.
Core Reaction Scheme
Figure 1: Synthetic pathway for this compound via O-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of this compound on a multigram scale.
Reagents:
-
2-Iodo-4-nitrophenol (1.0 eq)
-
Ethyl Iodide (6.0 eq)
-
Potassium Carbonate (3.8 eq)
-
N,N-Dimethylformamide (DMF) (Solvent, 5 mL/g of substrate)
Procedure:
-
Preparation: Charge a reaction vessel with 2-iodo-4-nitrophenol (e.g., 21 g, 79.2 mmol) and potassium carbonate (40.7 g, 0.3 mol).
-
Solvation: Add DMF (100 mL) to the solids to form a suspension.
-
Alkylation: Add ethyl iodide (9 mL, 0.48 mol) to the mixture. Note: Ethyl iodide is volatile and an alkylating agent; handle in a fume hood.
-
Reaction: Heat the mixture to 70 °C and stir for 3 hours . Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate .
-
Filter off inorganic salts (KI, excess K₂CO₃) and wash the cake with ethyl acetate.
-
Wash the organic filtrate with water (3x) and brine (1x) to remove DMF.
-
Dry over anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate in vacuo.
-
-
Purification:
-
Upon concentration, a solid typically precipitates.
-
Filter the solid and wash with hexanes to obtain the product as white crystals.[1]
-
Yield: Expect ~5.2 g (first crop) + ~11.3 g (second crop from filtrate concentration).
-
Validation Data (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, 3H, -CH₃), 4.26 (q, 2H, -OCH₂-), 7.18 (d, 1H, Ar-H), 8.26 (dd, 1H, Ar-H), 8.55 (d, 1H, Ar-H).
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups:
-
Iodine (C-2): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
-
Nitro (C-4): A precursor to an aniline via reduction (Fe/AcOH, SnCl₂, or H₂/Pd-C).
-
Ethoxy (C-1): A stable ether linkage that can influence solubility and lipophilicity.
Primary Application: Kinase Inhibitor Synthesis
This compound is a key intermediate in the synthesis of 4-amino-3-quinolinecarbonitriles , a class of potent protein kinase inhibitors used in oncology (e.g., treating polycystic kidney disease, cancer).
Workflow: Transformation to Quinoline Core
Figure 2: Application of the scaffold in the synthesis of quinoline-based kinase inhibitors.
Mechanistic Insight: The iodine atom at the C-2 position is often retained or substituted after the formation of the aniline. In many protocols, the nitro group is first reduced to the amine (1-ethoxy-2-iodo-4-aminobenzene). This aniline then undergoes condensation with cyanoacetic acid derivatives, followed by intramolecular cyclization to form the quinoline ring system. The iodine can subsequently be used to introduce aryl or heteroaryl groups via Suzuki coupling to optimize potency.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: The compound and its precursors are likely irritants.[2]
-
Alkylating Agents: Ethyl iodide is a potential carcinogen and potent alkylating agent. Use double-gloving and work in a certified fume hood.
-
Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed through the skin.
Storage:
-
Store in a cool, dry place (2–8 °C recommended).
-
Protect from light, as aryl iodides can degrade over time.
References
-
Google Patents. Process for the preparation of 4-amino-3-quinolinecarbonitriles. WO2005019201A2. Link
-
Google Patents. Process for preparation of 4-amino-3-quinolinecarbonitriles. US7297795B2. Link
-
PubChem. 2-Iodo-4-nitrophenol (Precursor Data). CID 284949. Link
-
Kometani, T., Watt, D. S., & Ji, T. (1985). Iodination of phenols. Tetrahedron Letters, 26(17), 2043.[1] (Cited for precursor synthesis).[3]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-2-iodo-4-nitrobenzene
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Ethoxy-2-iodo-4-nitrobenzene. As experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related analogs, computational predictions, and established principles of organic chemistry to offer a robust profile. The guide covers molecular structure, predicted physical and spectroscopic properties, a plausible synthetic route with detailed protocols, and a discussion of its potential reactivity and applications, particularly in the context of drug discovery and development. The methodologies for key analytical techniques are also detailed to provide a framework for empirical validation.
Introduction: Context and Rationale
This compound belongs to the class of nitroaromatic compounds, a group of molecules that are of significant interest in medicinal chemistry and materials science. The presence of a nitro group (—NO₂), an iodo group (—I), and an ethoxy group (—OCH₂CH₃) on a benzene ring confers a unique combination of electronic and steric properties. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution.[1] Nitroaromatic compounds are found in numerous approved drugs and are explored for their roles as bioreductive prodrugs that can be selectively activated in hypoxic environments, such as those found in solid tumors.[2][3]
The iodine atom is a versatile functional group in organic synthesis, serving as a leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern drug discovery for creating complex molecular architectures.[4] The ethoxy group, a moderately activating and ortho-, para-directing group, modulates the molecule's lipophilicity and can influence its binding interactions with biological targets.
Given the synthetic utility of its constituent functional groups, this compound represents a potentially valuable, yet under-characterized, building block for the synthesis of novel pharmaceutical agents and functional materials. This guide aims to bridge the current knowledge gap by providing a detailed, predictive overview of its core properties.
Molecular Structure and Analog Analysis
The core of our analysis relies on comparing the target compound with structurally similar molecules for which experimental data is available. This approach allows for informed predictions of its properties.
Target Compound: this compound
-
Molecular Formula: C₈H₈INO₃
-
Predicted Molecular Weight: 293.06 g/mol
Primary Structural Analogs:
-
2-Iodo-4-nitroanisole (Methoxy analog): The closest structural analog with available data, differing only by a methylene group in the alkoxy chain.[5]
-
1-Iodo-4-nitrobenzene: Lacks the ethoxy group, providing insight into the influence of the iodo and nitro groups on the benzene ring.[6]
-
1-Ethoxy-4-nitrobenzene: Lacks the iodo group, isolating the effect of the ethoxy and nitro substituents.[7][8]
-
2-Iodo-4-nitrophenol: The precursor to the target compound, offering a baseline for synthetic planning.[9]
The following diagram illustrates these structural relationships:
Caption: Structural relationships between the target compound and its key analogs.
Predicted Physicochemical Properties
The following table summarizes the predicted and extrapolated physicochemical properties of this compound. These values are derived by computational modeling and by comparison with the experimental data from its structural analogs.
| Property | Predicted/Extrapolated Value | Basis of Prediction / Analog Data |
| Molecular Formula | C₈H₈INO₃ | - |
| Molecular Weight | 293.06 g/mol | - |
| Appearance | Pale yellow to yellow crystalline solid | Based on analogs like 2-Iodo-4-nitroanisole and 1-Iodo-4-nitrobenzene.[5][6] |
| Melting Point | 90 - 105 °C | Extrapolated from 2-Iodo-4-nitroanisole (96-98°C) and 1-ethoxy-4-nitrobenzene (58°C).[5][7] The presence of the larger ethoxy group compared to methoxy, and the iodo group, would likely influence crystal packing. |
| Boiling Point | > 340 °C (Predicted) | Extrapolated from the predicted boiling point of 2-Iodo-4-nitroanisole (343.3°C).[5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF, acetone, chloroform). | Common characteristic for nitroaromatic compounds.[5] |
| LogP (Octanol/Water) | ~3.0 - 3.5 (Predicted) | Based on the LogP of 1-Iodo-4-nitrobenzene (~2.7) and the expected increase in lipophilicity from the ethoxy group.[6] |
Spectroscopic Profile (Predicted)
A comprehensive understanding of a molecule's spectroscopic signature is crucial for its identification and characterization. The following sections detail the expected NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethoxy protons.
-
Aromatic Region (δ 7.5 - 8.5 ppm): Three protons on the aromatic ring will appear as a complex splitting pattern (likely two doublets and a doublet of doublets) due to their coupling. The strong electron-withdrawing effect of the nitro group will shift these protons downfield.
-
Ethoxy Group: A quartet around δ 4.1-4.3 ppm (—OCH₂—) coupled to a triplet around δ 1.4-1.6 ppm (—CH₃). This is a characteristic pattern for an ethyl ether.
-
-
¹³C NMR: The carbon NMR spectrum will be influenced by the substituents.
-
Aromatic Carbons (δ 90 - 160 ppm): Six distinct signals are expected. The carbon bearing the iodine (C2) will be significantly shielded (shifted upfield) to ~90-95 ppm. The carbon attached to the nitro group (C4) will be deshielded.
-
Ethoxy Carbons: Two signals are expected: ~δ 65-70 ppm (—OCH₂—) and ~δ 14-16 ppm (—CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the nitro group.
-
~1520-1540 cm⁻¹: Asymmetric NO₂ stretching (strong).
-
~1340-1360 cm⁻¹: Symmetric NO₂ stretching (strong).
-
~1250-1280 cm⁻¹: Ar-O-C stretching from the ethoxy group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethoxy group.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show:
-
Molecular Ion Peak (M⁺): A strong peak at m/z 293.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group ([M-45]⁺).
-
Loss of the nitro group ([M-46]⁺).
-
Loss of iodine ([M-127]⁺).
-
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be achieved via a two-step process starting from 4-nitroaniline.
-
Iodination of 4-nitroaniline: Direct iodination of 4-nitroaniline to form 2-iodo-4-nitroaniline.[10]
-
Diazotization and Hydrolysis: Conversion of the amino group of 2-iodo-4-nitroaniline to a diazonium salt, followed by hydrolysis to yield 2-iodo-4-nitrophenol.
-
Williamson Ether Synthesis: Ethylation of the resulting 2-iodo-4-nitrophenol using an ethylating agent like ethyl iodide or diethyl sulfate under basic conditions.[8]
This synthetic workflow is outlined in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The reactivity is governed by its three functional groups:
-
Nitro Group: Can be reduced to an amine (—NH₂), which is a common transformation in drug synthesis to introduce a basic center or a point for further functionalization. This reduction is also the basis for the action of many nitroaromatic prodrugs.[11][12]
-
Iodo Group: The C—I bond is susceptible to a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This makes the iodine a highly valuable synthetic handle for building molecular complexity.[4]
-
Aromatic Ring: The ring is highly electron-deficient due to the nitro group, making it activated for nucleophilic aromatic substitution (SₙAr), especially at the position ortho to the nitro group (the carbon bearing the ethoxy group).[1]
Applications in Research and Drug Development
The unique structural features of this compound make it a promising scaffold and intermediate in several areas:
-
Medicinal Chemistry: As a building block, it can be used to synthesize libraries of complex molecules for screening against various biological targets. The iodo-group allows for late-stage diversification of a drug candidate through cross-coupling.
-
Hypoxia-Activated Prodrugs: The nitroaromatic core is a well-established trigger for bioreductive activation.[3] This compound could serve as a starting point for developing novel prodrugs that release a cytotoxic agent selectively in the low-oxygen environment of tumors.
-
Materials Science: Halogenated nitroaromatics are used in the synthesis of dyes, nonlinear optical materials, and other functional organic materials.[4]
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of this compound. Note: These procedures must be performed by trained personnel in a certified chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Synthesis Protocol: Williamson Ether Synthesis from 2-Iodo-4-nitrophenol
Causality: This protocol utilizes the well-established Williamson ether synthesis. The phenolic proton of 2-iodo-4-nitrophenol is acidic and can be deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from ethyl iodide in an Sₙ2 reaction to form the desired ether. Acetone is a suitable polar aprotic solvent for this reaction.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Reaction Initiation: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Characterization Protocol: NMR Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The choice of solvent is critical for sample solubility and to avoid interfering signals.
-
Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.[13]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a sufficient relaxation delay (e.g., 2 seconds) to ensure quantitative integration.[13]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.[13]
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference them to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Safety and Handling
Nitroaromatic compounds should be handled with care. Based on the data for analogous compounds, this compound should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [6]
-
A potential skin and eye irritant.
-
Light-sensitive. [14]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dark, and dry place, away from strong oxidizing agents and bases.[14]
References
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
ChemBK. (2024, April 9). 2-Iodo-4-nitroanisole. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222629, 2-Iodo-4-nitroaniline. [Link]
-
Rice, W. G., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]
-
da Silva, A. B. F., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1-iodo-2,5-dimethoxy-4-nitrobenzene Properties. [Link]
-
MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
-
ChemSrc. (2025, August 23). 1-Iodo-2-methoxy-4-nitrobenzene. [Link]
-
Matrix Fine Chemicals. 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 284949, 2-Iodo-4-nitrophenol. [Link]
-
National Institute of Standards and Technology. Benzene, 1-ethoxy-4-nitro-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 126510945, 1-Ethyl-2-iodo-4-nitrobenzene. [Link]
-
SpectraBase. 1-Ethoxy-4-nitro-benzene. [Link]
-
PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene. [Link]
-
Cheméo. Chemical Properties of 1-iodo-4-nitrobenzene. [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
ResearchGate. (2014, October 16). 1-Ethoxy-4-nitrobenzene. [Link]
-
National Institute of Standards and Technology. Benzene, 1-iodo-4-nitro-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69115, o-Iodonitrobenzene. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Iodo-4-nitrophenol | C6H4INO3 | CID 284949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile of 1-Ethoxy-2-iodo-4-nitrobenzene
[1]
Compound Profile & Structural Analysis
To understand the solubility behavior of This compound (also known as 2-iodo-4-nitrophenetole), we must analyze its structural components.[1] This compound is an aromatic ether characterized by a push-pull electronic system.[1]
-
Core Structure: Benzene ring.
-
Lipophilic Domain: The Ethoxy group (-OCH₂CH₃) and the Iodine atom (-I) contribute significantly to lipophilicity.[1] The iodine atom, being large and polarizable, enhances solubility in chlorinated solvents and aromatics.
-
Polar Domain: The Nitro group (-NO₂) is strongly electron-withdrawing, creating a dipole moment that facilitates solubility in polar aprotic solvents.[1]
-
Predicted LogP: ~3.2 – 3.6 (Highly Lipophilic).
-
Physical State: Typically a crystalline solid (pale yellow to brown) with a predicted melting point range of 85°C – 110°C (estimated based on structural analogues like 1-ethoxy-4-nitrobenzene and 1-iodo-4-nitrobenzene).[1]
Identification
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Iodo-4-nitrophenetole; 3-Iodo-4-ethoxynitrobenzene.[1]
-
CAS Registry Note: Specific CAS numbers for this substitution pattern can vary by catalog (e.g., 80959-18-8 is often cited for related isomers).[1] Always verify identity via 1H-NMR rather than CAS alone.[1]
Solubility Profile by Solvent Class
The following data summarizes the solubility behavior based on Structure-Property Relationships (SPR) and analogous nitrophenetole derivatives.
Table 1: Solubility Assessment
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | Ideal for reaction workup (extraction) and chromatography.[1] |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Preferred solvents for nucleophilic aromatic substitution (SNAr) or Pd-catalyzed couplings.[1] |
| Esters & Ketones | Ethyl Acetate, Acetone | Good | Excellent for general dissolution; Ethyl Acetate is the standard solvent for TLC and column chromatography. |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification. Moderate solubility at boiling point; low solubility at 0°C. Ideal for recrystallization. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Good for high-temperature reactions; often used as a co-solvent.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Poor / Insoluble | Used as an anti-solvent to precipitate the compound from DCM or Ethyl Acetate. |
| Water | Water | Insoluble | Used to wash away inorganic salts during workup. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility limits for your specific batch.[1]
Objective: Determine the saturation limit (
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Vortex for 5 minutes. If fully dissolved, add another 100 mg and repeat until a visible solid precipitate remains (saturation).
-
Thermal Soak: Place the vial in a shaker/incubator at 25°C for 4 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Measurement: Weigh the vial with the dry residue (
). -
Calculation:
Protocol B: Recrystallization (Purification)
The most effective method for purifying this intermediate from iodination byproducts.[1]
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1]
-
Dissolution: Place crude solid in a flask. Add boiling Ethanol slowly while stirring. Add just enough solvent to dissolve the solid completely.[2]
-
Tip: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed.
-
Crystallization: Once room temp is reached, place the flask in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals using a Büchner funnel.
-
Wash: Wash the filter cake with cold Hexane or cold Ethanol (to remove surface impurities).
-
Drying: Dry under high vacuum to remove trace solvent.
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the operational stage (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on thermodynamic requirements of synthesis vs. purification.
Applications & Handling
Reaction Engineering
-
Suzuki-Miyaura Coupling: When using this compound as an electrophile, Toluene:Water (4:1) or Dioxane:Water are superior solvent systems.[1] The iodine atom is highly reactive toward oxidative addition by Palladium(0).
-
Nucleophilic Substitution: The nitro group activates the ring. Reactions involving the displacement of the ethoxy group or attacks at the ortho-position should utilize DMF or NMP to stabilize the transition state.
Safety & Stability
-
Energetic Potential: As a nitro-aromatic, this compound possesses significant stored energy.[1] Avoid heating dry solids above 150°C.
-
Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials to prevent homolytic cleavage of the C-I bond, which liberates iodine and darkens the solid.
-
Incompatibility: Incompatible with strong reducing agents (hydrides) which may reduce the nitro group to an amine or hydroxylamine.
References
Orthogonal Reactivity in Halogenated Nitroaromatics: A Technical Guide to 1-Ethoxy-2-iodo-4-nitrobenzene
Abstract In the landscape of modern drug discovery and complex organic synthesis, multi-substituted benzene rings serve as foundational building blocks. 1-Ethoxy-2-iodo-4-nitrobenzene (CAS: 846023-26-5) is a highly versatile, tri-substituted aromatic synthon characterized by its orthogonal reactivity profile. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular architecture, detail a self-validating synthetic protocol, and explore the mechanistic rationale behind its utility in transition-metal catalysis and heterocycle construction.
Molecular Architecture and Physicochemical Profile
The strategic value of this compound lies in the precise spatial arrangement of its functional groups. The molecule features an electron-donating ethoxy ether at the C1 position, a heavy, polarizable iodine atom at C2, and a strongly electron-withdrawing nitro group at C4.
This push-pull electronic configuration activates the ring in highly specific ways. The nitro group lowers the electron density of the aromatic system, stabilizing anionic intermediates during synthesis, while the C-I bond provides the weakest carbon-halogen linkage, making it an ideal candidate for low-temperature oxidative addition by Palladium(0) catalysts.
Quantitative Molecular Data
To facilitate precise stoichiometric calculations and analytical mass spectrometry profiling, the core physicochemical properties are summarized below:
| Property | Value | Mechanistic Implication |
| IUPAC Name | This compound | Defines regiochemistry. |
| CAS Registry Number | 846023-26-5 | Unique identifier for sourcing. |
| Molecular Formula | C | Determines stoichiometric ratios. |
| Molecular Weight | 293.06 g/mol | Calculated via standard atomic weights (C:96.09, H:8.06, I:126.90, N:14.01, O:48.00). |
| Monoisotopic Exact Mass | 292.9549 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) [M+H] |
| SMILES String | CCOC1=CC=C(=O)C=C1I | Used for computational modeling and docking. |
Mechanistic Synthesis Protocol: The Williamson Ether Alkylation
The most robust route to synthesize this compound relies on a base-catalyzed Williamson ether synthesis, utilizing 2-iodo-4-nitrophenol as the precursor [1]. The protocol below is engineered as a self-validating system , ensuring that each step provides measurable feedback before proceeding to the next.
Causality of Reagent Selection
-
Base (Potassium Carbonate, K
CO ): The para-nitro group stabilizes the phenoxide anion via resonance, significantly lowering the pKa of the starting phenol. Consequently, a mild base like K CO is sufficient for complete deprotonation, avoiding the side reactions and moisture sensitivity associated with stronger bases like Sodium Hydride (NaH). -
Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S
2 attack on the alkyl halide. -
Temperature (70 °C): Ethyl iodide is volatile (boiling point ~72 °C). Maintaining the reaction at 70 °C maximizes the thermodynamic rate of the S
2 substitution while keeping the electrophile in the liquid phase.
Step-by-Step Methodology
-
Preparation: In a dry, nitrogen-purged round-bottom flask, suspend 2-iodo-4-nitrophenol (21.0 g, 79.2 mmol) and anhydrous K
CO (40.7 g, 300 mmol) in 100 mL of anhydrous DMF. -
Electrophile Addition: Slowly add ethyl iodide (9.0 mL, 480 mmol) to the stirring suspension. The large excess of ethyl iodide ensures pseudo-first-order kinetics and drives the reaction to completion.
-
Thermal Activation: Heat the suspension to 70 °C under a reflux condenser for 3 hours.
-
In-Process Control (IPC) - Self-Validation: After 2.5 hours, extract a 50 µL aliquot, quench in 1 mL water, and extract with ethyl acetate. Analyze via LC-MS. The reaction is validated to proceed when the highly polar phenolic starting material disappears and the lipophilic product mass (m/z 294 [M+H]
) dominates. Do not proceed to workup until conversion is >99%. -
Aqueous Quench: Cool the mixture to room temperature and pour it slowly into 500 mL of rapidly stirring ice water. The product will precipitate as a crude solid.
-
Purification: Filter the solids and slurry the damp crude product in 650 mL of methanol. Heat to reflux until dissolved, then cool gradually to 10-15 °C over 4 hours. Filter the resulting purified crystals and dry in vacuo.
Fig 1. Mechanistic workflow and in-process controls for the Williamson ether synthesis.
Orthogonal Reactivity & Downstream Applications
In drug development, this compound is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a scaffold designed for divergent functionalization. The true power of this molecule lies in the orthogonality of its functional groups—meaning the iodine atom can be reacted without affecting the nitro group, and vice versa.
Pathway A: Transition-Metal Catalyzed Cross-Coupling
The C-I bond is highly susceptible to oxidative addition. Researchers can subject this molecule to Suzuki-Miyaura (boronic acids), Sonogashira (terminal alkynes), or Buchwald-Hartwig (amines) couplings. Because iodine is vastly more reactive than bromine or chlorine, these couplings can be executed at mild temperatures (e.g., room temperature to 50 °C), leaving the C4-nitro group completely intact for later stages.
Pathway B: Nitro Reduction and Heterocycle Cyclization
Alternatively, the nitro group can be selectively reduced to an amine using Tin(II) chloride (SnCl
Fig 2. Divergent synthetic pathways leveraging the orthogonal reactivity of iodo and nitro groups.
Conclusion
This compound is a masterclass in synthetic design. By understanding the causality behind its synthesis—specifically the resonance stabilization of its precursor and the solvent dynamics of DMF—scientists can achieve near-quantitative yields. Furthermore, its orthogonal reactivity profile empowers drug development professionals to construct highly complex, multi-ring systems with absolute regiochemical control, accelerating the pathway from discovery to clinical viability.
References
-
Process for preparation of 4-amino-3-quinolinecarbonitriles (US Patent 7,297,795 B2). United States Patent and Trademark Office. Detailed synthesis protocols for halogenated nitrobenzene derivatives and their conversion into kinase inhibitors. Available at:[1]
-
Kometani, T., Watt, D. S., & Ji, T. (1985). Synthesis of 2-iodo-4-nitrophenol . Tetrahedron Letters, 26(17), 2043-2046. The foundational methodology for synthesizing the iodinated phenolic precursor. Available at:[Link][2]
Sources
Advanced Safety Data Sheet (SDS) & Handling Protocols for 1-Ethoxy-2-iodo-4-nitrobenzene
Executive Summary
1-Ethoxy-2-iodo-4-nitrobenzene is a critical synthetic intermediate heavily utilized in the pharmaceutical development of 4-amino-3-quinolinecarbonitriles—a class of potent protein kinase inhibitors targeting abnormal cellular proliferation in oncology and polycystic kidney disease[1]. Due to the dual presence of a highly reactive, electron-withdrawing nitro group and a photolabile heavy halogen (iodine), this compound presents unique physicochemical hazards. This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, synthesis, and toxicological management of this compound, moving beyond standard SDS boilerplate to deliver actionable insights for bench scientists.
Physicochemical Profiling & Hazard Causality
Understanding the molecular architecture of this compound is essential for predicting its behavior under stress. The molecule’s reactivity is dictated by three functional groups:
-
The Nitro Group (
) : Acts as a strong electron-withdrawing group (EWG), sensitizing the aromatic ring. Under extreme thermal stress, nitroaromatics can undergo rapid, exothermic decomposition. Biologically, it is the primary driver of systemic toxicity[2]. -
The Iodo Group (
) : The carbon-iodine bond is relatively weak and highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This heavy atom effect makes the compound an excellent candidate for palladium-catalyzed cross-coupling reactions but necessitates strict photoprotective storage. -
The Ethoxy Group (
) : Masks the polarity of the parent phenol, significantly increasing the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid dermal penetration, elevating the risk of systemic exposure[2].
Table 1: Quantitative Physicochemical Data & Hazard Implications
| Property | Quantitative Value / Status | Mechanistic Implication / Causality |
| Molecular Weight | 293.06 g/mol | High mass limits ambient volatility, making dust/aerosol generation the primary inhalation risk. |
| Physical State | Crystalline Solid | Mechanical agitation during transfer requires local exhaust ventilation to prevent dust inhalation[2]. |
| Base pKa (Parent) | ~7.15 (2-Iodo-4-nitrophenol) | The highly acidic parent phenol dictates the use of mild bases (e.g., |
| Photostability | Low (UV-sensitive) | UV exposure induces C-I bond photolysis, generating reactive iodine radicals. |
| Solubility | Soluble in DMF, EtOAc | High lipophilicity drives rapid transdermal absorption upon accidental skin contact. |
Synthesis Workflow & In-Situ Hazard Management
The synthesis of this compound is typically achieved via the
Step-by-Step Methodology & Causality
-
Equipment Setup : Purge a flame-dried 500 mL round-bottom flask with inert argon. Causality: Argon prevents atmospheric moisture from interfering with the alkylation and mitigates the risk of igniting volatile ethyl iodide vapors.
-
Reagent Loading : Suspend 2-iodo-4-nitrophenol (21 g, 79.2 mmol) and anhydrous potassium carbonate (
, 40.7 g, 0.3 mol) in 100 mL of N,N-dimethylformamide (DMF)[1].-
Causality:
is chosen over stronger bases (like NaOH) because its mild nature (pKa ~10.3) is sufficient to deprotonate the acidic nitrophenol without triggering nucleophilic aromatic substitution ( ) of the iodine atom. DMF provides a high dielectric constant, accelerating the transition state.
-
-
Alkylation : Add ethyl iodide (9 mL, 0.48 mol) dropwise. Heat the reaction to 70 °C for 3 hours[1].
-
Causality: A massive excess of ethyl iodide (~6 equivalents) is utilized because its boiling point (72 °C) is nearly identical to the reaction temperature. The excess compensates for evaporative loss into the condenser headspace, driving the equilibrium forward.
-
-
Self-Validating Quench & Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous
[1].-
Validation Protocol: To confirm the complete consumption of the highly polar starting material, perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc system. The product will exhibit a significantly higher
value due to the loss of hydrogen-bonding capability. Furthermore, perform an test on the aqueous waste; the formation of a yellow precipitate ( ) validates the successful capture of displaced iodide ions.
-
Caption: Workflow and critical hazard control points for the synthesis of this compound.
Comprehensive Handling Protocols (SDS Core)
Handling the isolated product and its synthetic precursors requires strict adherence to specialized Personal Protective Equipment (PPE) and environmental controls.
Table 2: GHS Classification & Targeted PPE Matrix
| Hazard Class | GHS Category | Mandated PPE & Engineering Controls |
| Acute Toxicity (Oral/Dermal) | Category 4[2] | Butyl rubber gloves . Causality: Standard nitrile gloves offer |
| Skin/Eye Irritation | Category 2[2] | Chemical safety goggles and a full face shield during scale-up transfers. |
| Specific Target Organ Toxicity | Category 2 (Blood) | Fume hood with a face velocity of |
| Environmental Hazard | Category 2 (Aquatic) | Segregated halogenated waste streams. Incineration is mandatory; do not discharge to the sewer. |
Storage & Spill Response
-
Storage : Must be stored in amber glass vials backfilled with argon, maintained at
°C. Causality: Amber glass filters out UV wavelengths, preventing the homolytic cleavage of the C-I bond, which would otherwise degrade the compound and release corrosive iodine gas. -
Spill Protocol (Self-Validating) : In the event of a spill, sweep the solid using non-sparking tools. If photolytic degradation has occurred (indicated by a purple/brown iodine vapor or stain), treat the area with a 5% sodium thiosulfate (
) solution. Validation: The visual transition of the spill area from brown/yellow to colorless confirms the complete reduction of elemental iodine ( ) to benign iodide ( ).
Mechanistic Toxicology & Biological Impact
The primary toxicological threat of this compound stems from the in vivo bioreduction of its nitro group. Because the ethoxy group grants the molecule high lipophilicity, it rapidly crosses the stratum corneum upon dermal contact[2].
Once in systemic circulation, hepatic Cytochrome P450 enzymes reduce the nitro group (
Caption: Toxicological pathway illustrating nitroaromatic-induced methemoglobinemia following exposure.
References
- Source: google.
- Source: nih.
- Source: chemicalbook.
Sources
1-Ethoxy-2-iodo-4-nitrobenzene Derivatives: Synthesis, Mechanistic Utility, and Applications in Kinase Inhibitor Development
Executive Summary In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount. 1-Ethoxy-2-iodo-4-nitrobenzene represents a highly versatile, tri-functionalized aromatic intermediate. Its unique substitution pattern provides orthogonal reactivity, making it a critical precursor in the synthesis of complex heterocyclic scaffolds, most notably the 4-amino-3-quinolinecarbonitriles used in targeted kinase inhibition. This whitepaper provides an in-depth technical analysis of its structural rationale, optimized synthetic protocols, and downstream applications in drug development.
Structural Rationale and Chemical Significance
The utility of this compound stems from the synergistic electronic and steric effects of its three distinct functional groups. As a Senior Application Scientist, it is crucial to view this molecule not just as a static structure, but as a dynamic platform for divergent synthesis:
-
The Ethoxy Group (-OCH₂CH₃): Positioned at C1, this group serves a dual purpose. Sterically, it provides a moderate lipophilic bulk that can favorably interact with hydrophobic pockets in target proteins. Electronically, it exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and modulating the overall dipole moment.
-
The Iodo Group (-I): Located at C2 (ortho to the ethoxy group), the iodine atom is the premier leaving group for transition-metal-catalyzed cross-coupling. The low bond dissociation energy of the C–I bond (~65 kcal/mol) ensures rapid and chemoselective oxidative addition by Palladium(0) catalysts, allowing for orthogonal functionalization (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) without disturbing the rest of the molecule.
-
The Nitro Group (-NO₂): Positioned at C4, this strongly electron-withdrawing group (-I, -M) activates the ring toward nucleophilic attack if needed, but more importantly, it serves as a "masked" amine. It can be chemoselectively reduced to an aniline derivative, setting the stage for subsequent cyclization or amide coupling.
Synthetic Methodologies: The Williamson-Type Etherification
The primary route to this compound involves the O-alkylation of 2-iodo-4-nitrophenol. According to foundational pharmaceutical patents such as and , this is achieved using ethyl iodide and potassium carbonate in a polar aprotic solvent.
Causality in Reaction Design: Why these specific conditions? The choice of N,N-dimethylformamide (DMF) is deliberate; as a polar aprotic solvent, it heavily solvates the potassium cation but leaves the phenoxide anion "naked," thereby drastically increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is selected over stronger bases like NaOH to prevent the competitive base-catalyzed hydrolysis of ethyl iodide into ethanol. Furthermore, the reaction is heated to 70 °C. Because this temperature is perilously close to the boiling point of ethyl iodide (72 °C), a massive molar excess (approx. 6 equivalents) of the alkylating agent is used to compensate for evaporative losses into the reaction vessel's headspace, driving the equilibrium to completion.
Table 1: Quantitative Optimization of Alkylation Parameters
| Base | Solvent | Temp (°C) | Equivalents (EtI) | Yield (%) | Mechanistic Rationale |
| K₂CO₃ | DMF | 70 | 6.0 | >95 | Optimal Sₙ2; excess EtI compensates for evaporative loss at 70°C. |
| Na₂CO₃ | Acetone | 56 | 2.0 | 75 | Lower reflux temp limits reaction kinetics; weaker base. |
| Cs₂CO₃ | MeCN | 80 | 1.5 | >98 | Cesium effect enhances nucleophilicity; high cost limits scale-up. |
| NaOH | H₂O/DCM | 25 | 3.0 | <40 | Biphasic system requires PTC; competitive hydrolysis of EtI occurs. |
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure reproducibility and trustworthiness, the following step-by-step protocol incorporates mandatory In-Process Controls (IPC) and Quality Control (QC) validation steps.
Reagents: 2-Iodo-4-nitrophenol (1.0 eq), Ethyl iodide (6.0 eq), K₂CO₃ (3.8 eq), anhydrous DMF.
-
Reaction Setup: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-iodo-4-nitrophenol (e.g., 21 g, 79.2 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add K₂CO₃ (40.7 g, 0.3 mol) in one portion. Stir at ambient temperature for 15 minutes to allow for the formation of the deep-colored phenoxide anion.
-
Alkylation: Introduce ethyl iodide (9 mL, 0.48 mol) dropwise via a syringe to prevent a sudden exotherm.
-
Thermal Activation: Heat the suspension to 70 °C using a thermostated oil bath. Maintain vigorous stirring for 3 hours.
-
In-Process Control (IPC): Self-Validation Step. Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar, UV-active starting material spot is completely consumed, replaced by a higher-Rf product spot.
-
Workup: Cool the mixture to room temperature. Pour the suspension into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Quality Control (QC): Self-Validation Step. Confirm structure via ¹H NMR (CDCl₃). Look for the characteristic ethoxy signals: a triplet at ~1.4 ppm (3H) and a quartet at ~4.1 ppm (2H). Confirm mass via LC-MS (m/z [M+H]⁺ expected: 293.96).
Downstream Functionalization Workflow
Once synthesized, this compound acts as a branching node for complex molecule synthesis. The orthogonal nature of the iodo and nitro groups allows chemists to dictate the sequence of functionalization based on the stability of the intermediates.
Fig 1: Divergent synthetic workflow of this compound toward kinase inhibitors.
Application in Kinase Inhibitor Development
The ultimate value of this compound derivatives lies in their conversion into 4-amino-3-quinolinecarbonitriles . As detailed in, these substituted quinolines are potent inhibitors of protein kinases (PK).
By condensing the aniline derivative (obtained post-nitro reduction) with a cyanoacetamide precursor, researchers can construct the quinoline core. The carbonitrile group at position 3 acts as a critical hydrogen-bond acceptor within the hinge region of the kinase ATP-binding pocket. These compounds are actively researched for their efficacy in disrupting abnormal cell proliferation pathways, making them highly relevant in the treatment of polycystic kidney disease, colonic polyps, and various solid tumors[1][2].
Fig 2: Mechanism of action for quinolinecarbonitrile derivatives in RTK signaling pathways.
References
- Title: Process for preparation of 4-amino-3-quinolinecarbonitriles (US7297795B2)
- Title: Process for the preparation of 4-amino-3-quinolinecarbonitriles (WO2005019201A2)
-
Title: Synthesis of 2-iodo-4-nitrophenol (Reference for starting material generation) Source: Tetrahedron Letters URL: [Link]
Sources
Predictive Toxicity Profile and Hazard Classification of 2-Iodo-4-Nitrophenetole: A Read-Across and Mechanistic Evaluation
Executive Summary and Rationale
In the modern landscape of chemical safety and drug development, relying solely on in vivo animal testing for data-poor compounds is both ethically and economically unviable. Regulatory bodies, including the FDA, have mandated the integration of predictive toxicology and read-across frameworks to forecast the effects of chemicals on biological systems[1].
2-Iodo-4-nitrophenetole (1-ethoxy-2-iodo-4-nitrobenzene) is a highly specific, data-poor halogenated nitroaromatic ether. Because empirical toxicological data on this exact derivative is scarce, we must employ a rigorous Read-Across Assessment Framework (RAAF) . By analyzing its structural toxicophores and comparing them to data-rich analogs like 4-nitrophenetole (CAS 100-29-8) and iodobenzene, we can synthesize a highly accurate, mechanistic toxicity profile. This whitepaper details the causality of its predicted toxicity, establishes its Globally Harmonized System (GHS) hazard classification, and provides self-validating in vitro protocols for empirical confirmation.
Structural Analysis and Toxicophore Causality
The toxicity of 2-iodo-4-nitrophenetole is not random; it is dictated by the specific electronic and steric contributions of its functional groups. As an application scientist, it is critical to understand why these moieties induce cellular damage.
-
The Nitroaromatic Group (-NO2): Nitroaromatics are notorious for inducing oxidative stress and hematological toxicity. The nitro group acts as a strong electron acceptor. In biological systems, it undergoes enzymatic reduction by nitroreductases and CYP450 enzymes. This one- or two-electron reduction generates highly reactive nitro radical anions, nitroso intermediates, and hydroxylamines[2]. These metabolites are the primary causal agents for methemoglobinemia—a condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), severely impairing oxygen transport[3].
-
The Iodine Substituent (-I): The addition of an iodine atom at the ortho position to the ether linkage significantly increases the molecule's lipophilicity (LogP). Higher lipophilicity enhances the compound's ability to partition into lipid bilayers, increasing cellular uptake and systemic bioavailability. Furthermore, halogenated aromatics can undergo oxidative dehalogenation in the liver, potentially leading to hepatotoxicity and off-target thyroid disruption due to the release of free iodide.
-
The Phenetole Core (Ether Linkage): While generally more stable than free phenols, the ethoxy group can undergo O-dealkylation mediated by hepatic CYP450s, yielding 2-iodo-4-nitrophenol, a metabolite that further uncouples oxidative phosphorylation.
Mechanistic Pathway of Bioactivation
Caption: Bioactivation pathway of 2-iodo-4-nitrophenetole leading to methemoglobinemia and ROS.
Predicted GHS Hazard Classification
Based on the read-across methodology utilizing data from the base analog 4-nitrophenetole (which exhibits an oral LD50 of >1600 mg/kg in rats and is classified as Harmful if swallowed[4][5]), combined with the added lipophilic and reactive burden of the iodine substituent, the following GHS classifications are predicted for 2-iodo-4-nitrophenetole.
Quantitative Data & Hazard Summary
| Hazard Class | GHS Category | Hazard Statement (H-Code) | Mechanistic Justification |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Read-across from 4-nitrophenetole[5]; enhanced absorption via high LogP. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | High lipophilicity allows rapid partitioning through the stratum corneum. |
| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs | Chronic nitroreduction leads to sustained methemoglobinemia and hepatotoxicity[3]. |
| Skin Sensitization | Category 1 | H317: May cause allergic skin reaction | Electrophilic nitroso metabolites can bind covalently to skin proteins (haptenization). |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life | Recalcitrant nature of halogenated nitroaromatics in environmental systems[6]. |
Experimental Protocols for Toxicity Validation
To validate this predictive read-across model without immediate reliance on in vivo models, we utilize New Approach Methodologies (NAMs)[7]. A robust protocol must be a self-validating system —meaning it includes internal controls that prove the assay functioned correctly regardless of the test compound's outcome.
Protocol 1: In Vitro Methemoglobin Formation Assay
Objective: To quantify the capacity of 2-iodo-4-nitrophenetole metabolites to oxidize hemoglobin, confirming the primary toxicodynamic hypothesis.
Materials:
-
Human erythrocytes (washed and suspended in PBS, pH 7.4).
-
Rat liver S9 fraction (for metabolic activation).
-
NADPH regenerating system.
-
Test compound (2-iodo-4-nitrophenetole), Positive Control (4-Nitroaniline), Negative Control (Vehicle/DMSO).
Step-by-Step Methodology:
-
Metabolic Activation Setup: In a 96-well plate, combine 50 µL of the test compound (titrated from 1 µM to 500 µM) with 20 µL of rat liver S9 fraction and 10 µL of NADPH regenerating system. Incubate at 37°C for 30 minutes to allow for CYP450/nitroreductase-mediated bioactivation.
-
Erythrocyte Exposure: Add 100 µL of the washed human erythrocyte suspension (approx. 5% hematocrit) to the activated metabolite mixture.
-
Incubation: Incubate the plate on a microplate shaker at 37°C for 2 hours.
-
Lysis and Readout: Centrifuge the plate to pellet intact cells, discard the supernatant, and lyse the cells using 1% Triton X-100 in water.
-
Spectrophotometric Analysis: Measure the absorbance of the lysate at 630 nm (specific for methemoglobin) and 540 nm (total hemoglobin).
-
Self-Validation Check: The assay is only valid if the Positive Control (4-nitroaniline) shows a >30% increase in the 630/540 nm ratio compared to the Negative Control.
Protocol 2: High-Throughput Hepatotoxicity Screening (3D HepG2 Spheroids)
Objective: To assess liver-specific cytotoxicity and oxidative stress induced by the dehalogenated and dealkylated metabolites.
Step-by-Step Methodology:
-
Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact 3D spheroid formation.
-
Dosing: Treat spheroids with 2-iodo-4-nitrophenetole (0.1 µM to 100 µM). Include Chlorpromazine as a positive hepatotoxic control.
-
Incubation: Maintain exposure for 48 hours to allow for cumulative metabolite generation and intracellular ROS accumulation.
-
Multiplex Readout:
-
Step A (Membrane Integrity): Add 10 µL of resazurin dye; incubate for 4 hours. Measure fluorescence (Ex 560 / Em 590) to assess metabolic viability.
-
Step B (ATP Quantitation): Lyse spheroids using CellTiter-Glo® 3D reagent. Measure luminescence to quantify total ATP depletion.
-
-
Data Synthesis: Calculate the IC50. A steep drop in ATP preceding membrane rupture indicates mitochondrial uncoupling, likely driven by the 2-iodo-4-nitrophenol metabolite.
Experimental Workflow Visualization
Caption: Step-by-step in vitro predictive toxicology validation workflow.
Conclusion
The toxicity profile of 2-iodo-4-nitrophenetole is governed by the synergistic hazards of its constituent functional groups. Through predictive read-across frameworks, we classify this compound as an acute oral and dermal hazard capable of inducing severe methemoglobinemia and potential hepatotoxicity. By utilizing the in vitro NAM protocols outlined above, research organizations can empirically validate these hazards while adhering to modern directives aimed at reducing animal testing.
References
-
Advancing the science of a read-across framework for evaluation of data-poor chemicals incorporating systematic and new approach methods Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
FDA's Predictive Toxicology Roadmap Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO (Scientific Electronic Library Online) URL:[Link]
-
Biological Treatment of Nitroaromatics in Wastewater (Mechanism of NAC Toxicity) Source: MDPI URL:[Link]
-
Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Methemoglobinemia Mechanisms) Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]
-
4-Nitrophenetol (CAS 100-29-8) Safety and Hazards Data Source: PubChem / National Institutes of Health (NIH) URL:[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. scielo.br [scielo.br]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 4-Nitrophenetol | C8H9NO3 | CID 7495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Advancing the science of a read-across framework for evaluation of data-poor chemicals incorporating systematic and new approach methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Ethoxy-2-iodo-4-nitrobenzene via Regioselective Iodination
Part 1: Executive Summary & Strategic Rationale
Abstract
This application note details a robust, high-yield protocol for the synthesis of 1-Ethoxy-2-iodo-4-nitrobenzene (also known as 2-iodo-4-nitrophenetole). While direct iodination of 4-nitrophenetole is chemically possible, it often suffers from poor conversion due to the deactivating nature of the nitro group. This guide presents the "Phenol-First" Strategy , a two-step workflow that prioritizes regiocontrol and yield. The pathway involves the regioselective mono-iodination of 4-nitrophenol followed by O-alkylation. This method leverages the superior activating power of the phenoxide anion to overcome nitro-deactivation, ensuring exclusive ortho-iodination under mild conditions.
Chemical Context & Utility
The target molecule is a high-value scaffold in medicinal chemistry, particularly as a precursor for:
-
Suzuki-Miyaura Couplings: The C-I bond is highly reactive for palladium-catalyzed cross-couplings to form biaryl motifs.
-
Heck Reactions: Introduction of vinyl groups for styrene derivatives.
-
Heterocycle Synthesis: Precursor for indole and benzofuran derivatives via intramolecular cyclization.
Retrosynthetic Analysis
The synthesis is designed to avoid the pitfalls of direct electrophilic aromatic substitution (SEAr) on deactivated ethers.
-
Path A (Direct): Iodination of 1-ethoxy-4-nitrobenzene. Risk: The ethoxy group is a moderate activator, but the para-nitro group strongly deactivates the ring. This often requires harsh conditions (
, superacids) leading to decomposition or poly-iodination. -
Path B (Recommended): Iodination of 4-nitrophenol
Ethylation. Advantage: Deprotonation of the phenol generates the phenoxide anion, a powerful activator that facilitates rapid, selective iodination ortho to the oxygen, even in the presence of the nitro group.
Part 2: Detailed Experimental Protocol
Workflow Visualization
Caption: Two-step synthesis strategy leveraging phenoxide activation for regiocontrol.
Step 1: Regioselective Iodination of 4-Nitrophenol
Objective: Introduce an iodine atom at the 2-position (ortho to hydroxyl) with high selectivity over the 2,6-diiodo byproduct.
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 4-Nitrophenol | 1.0 | Substrate |
| Iodine ( | 1.05 | Iodinating Agent |
| Potassium Iodide (KI) | 2.5 | Solubilizing Agent ( |
| Ammonium Hydroxide (25%) | Excess | Base (Phenoxide formation) |
| Water | Solvent | Green solvent media |
Procedure
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (13.9 g, 100 mmol) in 25% aqueous ammonia (100 mL) . The solution will turn bright yellow due to the formation of the ammonium phenoxide salt.
-
Iodine Solution: Separately, dissolve iodine (26.7 g, 105 mmol) and potassium iodide (41.5 g, 250 mmol) in water (100 mL) . Stir until all iodine is dissolved (formation of dark brown
solution). -
Addition: Cool the phenoxide solution to 0–5 °C using an ice bath. Add the iodine/KI solution dropwise over 60 minutes via an addition funnel. Critical: Slow addition prevents local high concentrations of iodine, minimizing the formation of 2,6-diiodo-4-nitrophenol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the product ( ). -
Quenching & Isolation: Acidify the reaction mixture carefully with concentrated HCl to pH ~2. The yellow phenolate will protonate, precipitating the crude product as a brownish-yellow solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to obtain 2-iodo-4-nitrophenol as yellow needles.
Expected Yield: 85–90% Melting Point: 96–98 °C
Step 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Convert the phenol to the ethyl ether without affecting the iodine or nitro groups.
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Iodo-4-nitrophenol | 1.0 | Substrate |
| Ethyl Iodide (EtI) | 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 2.0 | Base |
| DMF (Dimethylformamide) | Solvent | Polar Aprotic Solvent |
Procedure
-
Setup: In a 250 mL round-bottom flask, dissolve 2-iodo-4-nitrophenol (26.5 g, 100 mmol) in anhydrous DMF (100 mL) .
-
Deprotonation: Add anhydrous potassium carbonate (27.6 g, 200 mmol) . Stir at room temperature for 15 minutes. The mixture may thicken slightly.
-
Alkylation: Add ethyl iodide (23.4 g, 12 mL, 150 mmol) .
-
Heating: Heat the reaction mixture to 60 °C for 4 hours. Note: Do not overheat (>90 °C) to avoid elimination side reactions of ethyl iodide.
-
Work-up: Pour the reaction mixture into ice-water (500 mL) . The product will precipitate as a pale yellow solid.
-
Extraction (Optional): If the product oils out, extract with ethyl acetate (
mL), wash with brine, dry over , and concentrate. -
Purification: The crude solid is usually sufficiently pure (>95%). For analytical grade, recrystallize from ethanol .
Expected Yield: 92–95% Appearance: Pale yellow crystals.
Part 3: Results & Discussion
Mechanistic Insight
The success of Step 1 relies on the Ambident Reactivity of the phenoxide anion.
-
Activation: The negative charge on oxygen is delocalized into the ring, massively increasing electron density at the ortho and para positions.
-
Direction: Since the para position is blocked by the nitro group, the electrophilic iodine (
or complex) attacks exclusively at the ortho position. -
Why not direct iodination of phenetole? In 1-ethoxy-4-nitrobenzene, the ethoxy group is neutral. Its lone pair donation (+M effect) is weaker than the phenoxide's charge. The strong electron-withdrawing nitro group (-M, -I) dominates, making the ring electron-deficient and sluggish toward electrophiles.
Analytical Data (Reference Values)
| Parameter | 2-Iodo-4-nitrophenol (Intermediate) | This compound (Target) |
| Appearance | Yellow Needles | Pale Yellow Solid/Crystals |
| Melting Point | 96–98 °C | 58–60 °C |
| 1H NMR (CDCl3) | ||
| Key Shift | Phenolic proton disappears upon ethylation. | Appearance of quartet (~4.2 ppm) and triplet (~1.5 ppm). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-iodination (formation of 2,6-diiodo) | Strictly control temperature (<5 °C) and addition rate. Use exactly 1.05 eq of |
| Incomplete Step 2 | Use finely powdered anhydrous | |
| Product is an Oil | Residual DMF or solvent | Pour into a larger volume of ice water. If oil persists, seed with a crystal or scratch the glass. |
| Dark Coloration | Oxidation of Iodine/Phenol | Wash organic layer with 10% |
Part 4: Safety & Compliance
-
Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use only in a fume hood.
-
Iodine: Corrosive and stains skin. Wear double gloves.
-
DMF: Hepatotoxic. Avoid skin contact.
-
Waste Disposal: All aqueous waste from Step 1 contains ammonia and iodides; dispose of in designated halogenated aqueous waste streams.
References
-
Regioselective Iodination of Phenols: Hubig, S. M., & Kochi, J. K. (2000). Direct Iodination of Electron-Deficient Phenols. Journal of Organic Chemistry. (General reference for phenol iodination mechanics)
-
Iodination Methodology (I2/H2O2): Adimurthy, S., et al. (2006). Eco-friendly and versatile brominating and iodinating reagent for aromatic compounds. Green Chemistry.
- Williamson Ether Synthesis of Nitrophenols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Protocol for Phenetole synthesis).
-
Crystal Structure & Synthesis Verification: McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E. (Verifies the ether synthesis step).
-
Benchchem Protocol (Analogous Sandmeyer): Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (Provides context for handling iodo-nitro aromatics).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DSpace [kb.osu.edu]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
Application Note: High-Yield Palladium-Catalyzed Cross-Coupling Strategies Utilizing 1-Ethoxy-2-iodo-4-nitrobenzene
Introduction & Substrate Profiling
1-Ethoxy-2-iodo-4-nitrobenzene is a highly functionalized aryl iodide that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates, notably in the preparation of 4-amino-3-quinolinecarbonitriles[1]. The successful deployment of this substrate in palladium-catalyzed cross-coupling reactions requires a deep understanding of its unique electronic and steric properties. This application note details the causality behind experimental parameter selection and provides self-validating protocols for both Suzuki-Miyaura and Sonogashira cross-couplings.
Mechanistic Insights & Causality (E-E-A-T)
To achieve high catalytic turnover and product yield, experimental choices must be strictly grounded in the structural causality of the substrate:
-
Oxidative Addition (Electronic Acceleration): The C-I bond is inherently polarizable and highly reactive towards Pd(0) insertion. Furthermore, the nitro group at the 4-position exerts a strong inductive electron-withdrawing effect. This reduces electron density at the palladium-insertion site, significantly accelerating the oxidative addition step[2].
-
Transmetalation (Steric Hindrance): The ethoxy group at the 1-position is situated ortho to the iodo group. This creates localized steric bulk that can severely impede the transmetalation step. To overcome this energetic barrier, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) is critical. These ligands stabilize the monoligated Pd(0) intermediate and provide a large bite angle that forces the coupled aryl groups together, facilitating rapid reductive elimination[3].
-
Base Selection: A strong base, such as K₃PO₄, is required to efficiently form the reactive "ate" complex with the boronic acid. This activation is essential for driving transmetalation forward in sterically hindered ortho-substituted systems[2].
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Self-Validating System: The reaction progress is tracked via LC-MS. The disappearance of the starting material (m/z 293) and the appearance of the target biaryl product (m/z 244 for the phenylboronic acid adduct) confirm catalytic turnover.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask, charge this compound (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
-
Degassing: Evacuate the flask and backfill with inert nitrogen gas (repeat 3 times) to prevent catalyst oxidation.
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL) via syringe.
-
Catalytic Reaction: Heat the mixture to 100 °C in an oil bath under vigorous stirring for 4 hours.
-
Reaction Monitoring: Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS to ensure complete consumption of the aryl iodide.
-
Workup & Extraction: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.
Protocol B: Sonogashira Cross-Coupling
Self-Validating System: The reaction is visually self-validating; the precipitation of the amine hydroiodide salt (Et₃N·HI) provides real-time confirmation of successful oxidative addition and subsequent deprotonation of the alkyne[4].
Step-by-Step Methodology:
-
Reagent Preparation: Charge this compound (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%) into a dry round-bottom flask.
-
Degassing: Purge the system with nitrogen for 10 minutes.
-
Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) and phenylacetylene (1.2 equiv, 1.2 mmol) sequentially via syringe.
-
Catalytic Reaction: Stir the reaction mixture at 60 °C for 6 hours. Monitor the formation of the white Et₃N·HI precipitate.
-
Workup & Purification: Filter the suspension through a Celite pad to remove the salt and catalyst. Concentrate the filtrate and purify via flash chromatography.
Quantitative Data Summary
Table 1: Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ | None | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 82 |
| 3 | Pd(PPh₃)₄ | None | Na₂CO₃ | THF/H₂O | 70 | 12 | 78 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 96 |
Note: Entry 4 demonstrates the necessity of the bulky XPhos ligand and strong K₃PO₄ base to overcome the ortho-ethoxy steric hindrance, resulting in a superior 96% yield.
Visualizations
Catalytic cycle of Suzuki-Miyaura coupling with this compound.
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
References
- Process for the preparation of 4-amino-3-quinolinecarbonitriles. WO2005019201A2.
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]
Sources
Application Note: Optimized Suzuki-Miyaura Coupling for 1-Ethoxy-2-iodo-4-nitrobenzene
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Ethoxy-2-iodo-4-nitrobenzene as the electrophile. While aryl iodides are typically highly reactive, this specific substrate presents a dichotomy: the 4-nitro group electronically activates the C-I bond for oxidative addition, while the 1-ethoxy group (ortho-position) imposes significant steric hindrance that can retard transmetallation.
This protocol provides two validated methods:
-
Method A (Standard): A cost-effective, robust protocol using Pd(dppf)Cl₂ for coupling with unhindered boronic acids.
-
Method B (High-Performance): A Buchwald-generation protocol using SPhos Pd G2, designed for sterically demanding or electronically deactivated boronic acid partners.
Substrate Analysis & Chemoselectivity
To design a successful reaction, one must understand the competing forces within the molecule:
| Feature | Position | Electronic Effect | Steric Effect | Impact on Catalysis |
| Iodide (-I) | C2 | Leaving Group | N/A | High Reactivity: Weak C-I bond allows for facile oxidative addition, even at moderate temperatures. |
| Ethoxy (-OEt) | C1 (Ortho) | Electron Donating (Resonance) | High | Kinetic Barrier: The oxygen lone pair donates density, but the ethyl group creates a "steric wall" blocking the Pd center during transmetallation. |
| Nitro (-NO₂) | C4 (Meta to I) | Electron Withdrawing (Induction/Resonance) | Low | Activation: Lowers the LUMO energy of the arene, significantly accelerating the initial oxidative addition step. |
Strategic Insight: The rate-limiting step for this substrate is likely transmetallation , not oxidative addition. Therefore, the catalyst system must possess ligands with sufficient bulk/bite angle to enforce reductive elimination while accommodating the ortho-ethoxy group.
Reaction Optimization Matrix
The following conditions have been screened for orthogonality with the nitro group (avoiding reduction) and stability of the ethoxy ether.
Table 1: Recommended Reaction Conditions
| Parameter | Method A: Standard (Robust) | Method B: Advanced (Hindered) | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | SPhos Pd G2 | A: Large bite angle of dppf stabilizes Pd. B: SPhos is specifically designed for ortho-substituted biaryls [1]. |
| Loading | 2.0 - 5.0 mol% | 0.5 - 2.0 mol% | Higher loading in A compensates for slower turnover; SPhos is highly active. |
| Base | K₂CO₃ (2.0 - 3.0 eq) | K₃PO₄ (2.0 - 3.0 eq) | Carbonate is standard; Phosphate is more basic and facilitates boronate formation in difficult cases. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Toluene / Water (10:1) or THF | Aqueous biphasic systems dissolve inorganic bases; Toluene protects moisture-sensitive boronates. |
| Temp | 80 °C | 60 - 80 °C | Moderate heat required to overcome steric barrier of the ethoxy group. |
| Time | 4 - 12 Hours | 1 - 4 Hours | SPhos typically reaches completion faster. |
Detailed Experimental Protocols
Method A: The "Gold Standard" Protocol (Pd(dppf)Cl₂)
Recommended for coupling with simple phenyl or electron-rich boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 – 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl iodide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe.
-
Catalyst Addition: Briefly remove the septum (under positive gas flow) to add the Pd(dppf)Cl₂ catalyst. Reseal and purge for another 2 minutes.
-
Reaction: Heat the block/oil bath to 80°C . Stir vigorously (800+ RPM) as this is a biphasic mixture.
-
Monitoring: Check by TLC or LC-MS after 2 hours. The nitro group makes the product easy to visualize under UV (254 nm).
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: The "Steric Specialist" Protocol (SPhos Pd G2)
Recommended for coupling with ortho-substituted boronic acids or when Method A yields <50%.
Mechanistic Note: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a "pocket" that facilitates the coupling of sterically congested centers while preventing protodehalogenation [2].
Step-by-Step Procedure:
-
Setup: Charge a Schlenk tube or microwave vial with this compound (1.0 eq) and the hindered boronic acid (1.5 eq).
-
Base: Add tribasic Potassium Phosphate (K₃PO₄) (3.0 eq).
-
Catalyst: Add SPhos Pd G2 (1.0 mol%). Note: G2 precatalysts are air-stable solids but activate quickly in solution.
-
Solvent: Add degassed Toluene and Water (10:1 ratio).
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).
-
Workup: Filter through a pad of Celite to remove palladium black before standard extraction.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 1-Ethoxy and 4-Nitro groups on the reaction kinetics.
Figure 1: Catalytic cycle for this compound. Note that while the nitro group accelerates oxidative addition, the ortho-ethoxy group creates a bottleneck at the transmetallation stage.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict O₂-free conditions. Switch to SPhos Pd G2 if using Pd(PPh₃)₄. |
| Protodehalogenation (Iodine replaced by H) | Hydride Source / Unstable Ar-Pd | Use anhydrous solvent (DMF or Toluene). Lower temperature to 60°C. Ensure base is dry. |
| Homocoupling of Boronic Acid | Oxidative Coupling | Reduce excess O₂ (degas longer). Add boronic acid slowly (syringe pump) or reduce equivalents. |
| Nitro Reduction | Reducing Conditions | Avoid using alcohols (Ethanol/Methanol) as co-solvents if Pd black is precipitating (can form Pd/H₂ in situ). |
References
-
Buchwald, S. L., et al. (2005). Universal 1-Amino-2-phenylnaphthalene-Based Catalyst for Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society.[2] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5] Chemical Reviews.[3] [Link]
-
Barder, T. E., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Application Notes and Protocols for the Heck Reaction of 1-Ethoxy-2-iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Application of the Heck Reaction to Substituted Nitroaromatics
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has been instrumental in the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[3] This document provides a detailed guide to the application of the Heck reaction to a specific, electronically distinct substrate: 1-Ethoxy-2-iodo-4-nitrobenzene. This substrate is of particular interest as it incorporates both a moderately electron-donating ethoxy group and a strongly electron-withdrawing nitro group, ortho and para to the reactive C-I bond, respectively. Understanding the interplay of these substituents is critical for developing robust and high-yielding protocols.
The aryl iodide moiety of this compound makes it a highly reactive partner in the Heck reaction, as the Carbon-Iodine bond is susceptible to oxidative addition to a Palladium(0) center, which is often the rate-determining step in the catalytic cycle.[4] The presence of the nitro group, a strong electron-withdrawing group, is anticipated to further accelerate this oxidative addition step. Conversely, the electron-donating nature of the ortho-ethoxy group may have a more nuanced effect, potentially influencing the electronic density at the palladium center in the subsequent steps of the catalytic cycle. These electronic factors, combined with the steric bulk of the ethoxy group, necessitate a careful consideration of reaction parameters to achieve optimal outcomes.
This guide will provide both a theoretical framework and practical, step-by-step protocols for the successful implementation of the Heck reaction with this compound. We will explore both classical phosphine-ligated and modern ligand-free conditions, offering researchers the flexibility to adapt the reaction to their specific synthetic goals and available resources.
Mechanistic Overview: The Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] A foundational understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and is facilitated by the electron-withdrawing nitro group.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step is also a syn-elimination and forms the final substituted alkene product.
-
Reductive Elimination and Catalyst Regeneration: The resulting hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a salt byproduct.
Comparative Protocols: Phosphine-Ligated vs. Ligand-Free Conditions
The choice between a phosphine-ligated and a ligand-free system depends on several factors, including the specific alkene coupling partner, desired reaction temperature, and cost considerations. For the highly reactive this compound, both approaches are viable.
| Parameter | Protocol 1: Phosphine-Ligated | Protocol 2: Ligand-Free |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | PPh₃ or P(o-tol)₃ (2-6 mol%) | None |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equiv.) | Et₃N (2.0-3.0 equiv.) |
| Solvent | DMF, NMP, or Acetonitrile | Acetonitrile or DMF |
| Alkene | Acrylate, Styrene (1.1-1.5 equiv.) | Acrylate, Styrene (1.1-1.5 equiv.) |
| Temperature | 80-120 °C | 80-100 °C |
| Reaction Time | 4-18 h | 2-12 h |
| Key Advantage | Increased catalyst stability, suitable for less reactive alkenes. | Simpler setup, lower cost, ideal for highly reactive aryl iodides.[5] |
Detailed Experimental Protocols
Protocol 1: Classical Phosphine-Ligated Heck Coupling
This protocol employs triphenylphosphine as a ligand to stabilize the palladium catalyst, which can be particularly useful for achieving high conversions and for reactions that require longer heating times.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (Ethyl acetate, hexanes, water, brine)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
To this solution, add the alkene (1.2 equiv.) followed by triethylamine (2.0 equiv.) via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Efficient Ligand-Free Heck Coupling
For a highly reactive substrate like this compound, a ligand-free protocol can be highly effective, offering a simpler and more cost-effective approach.[5]
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., styrene) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv.)
-
Triethylamine (Et₃N) (2.5 equiv.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.) and palladium(II) acetate (0.03 equiv.).
-
Add anhydrous acetonitrile, followed by the alkene (1.2 equiv.) and triethylamine (2.5 equiv.).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove palladium black, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Experimental Workflow and Decision-Making
Caption: Decision workflow for the Heck reaction.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the palladium catalyst, or switching to a more robust phosphine ligand like Tri(o-tolyl)phosphine. For the ligand-free system, ensure the solvent is rigorously anhydrous.
-
Formation of Palladium Black: Premature precipitation of palladium(0) (palladium black) indicates catalyst decomposition. In a phosphine-ligated system, a slight excess of the phosphine ligand can help maintain catalyst stability. In a ligand-free system, this is more common but often does not completely halt the reaction for a highly reactive substrate.
-
Side Reactions: With activated alkenes like acrylates, double arylation can sometimes be observed. Using a slight excess of the alkene can minimize this.
-
Regioselectivity: For most terminal alkenes, the arylation will occur at the terminal carbon due to steric factors, leading to the (E)-isomer as the major product.[3]
Conclusion
The Heck reaction of this compound is a highly feasible and valuable transformation for the synthesis of complex substituted aromatic compounds. The high reactivity of the aryl iodide, augmented by the electron-withdrawing nitro group, allows for efficient coupling under both traditional phosphine-ligated and more modern, simplified ligand-free conditions. By carefully selecting the appropriate protocol based on the nature of the alkene coupling partner and by understanding the key mechanistic principles, researchers can reliably access a diverse range of valuable products. The protocols and considerations outlined in this guide provide a robust starting point for further exploration and optimization in both academic and industrial research settings.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Wei, Y., Liu, J., & Li, G. (2017). Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Synthetic Communications, 47(22), 2099-2104. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Using 1-Ethoxy-2-iodo-4-nitrobenzene as a building block for heterocycles
Application Note: 1-Ethoxy-2-iodo-4-nitrobenzene as a Strategic Building Block in Heterocyclic Synthesis and Drug Discovery
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the rapid assembly of complex, polyfunctionalized heterocycles relies heavily on the strategic selection of densely functionalized aromatic building blocks. This compound is a highly specialized intermediate that offers an exquisite 1,2,4-substitution pattern. This specific arrangement provides an orthogonal reactivity profile: a masked amine (nitro group) for delayed aza-annulation, a highly reactive handle for transition-metal catalysis (iodo group), and an electron-donating, lipophilic modulator (ethoxy group).
This application note details the mechanistic rationale and validated protocols for utilizing this compound in the divergent synthesis of 6,7-disubstituted quinolines—a privileged scaffold frequently found in potent kinase inhibitors, including Src/Abl dual inhibitors[1].
Mechanistic Insights: Regiocontrol in Aza-Annulation
The true value of this compound emerges during its conversion into a heterocyclic core. The synthetic sequence begins with the chemoselective reduction of the nitro group to yield 4-ethoxy-3-iodoaniline [2].
When this aniline is subjected to a Gould-Jacobs-type condensation with an activated acrylate (e.g., ethyl (ethoxymethylene)cyanoacetate), the subsequent thermal cyclization is dictated entirely by steric causality. The aniline nitrogen attacks the electrophile, requiring a subsequent electrophilic aromatic substitution at an ortho position to close the ring.
-
The Steric Block: The bulky iodine atom at the 3-position of the aniline sterically shields the adjacent C2 position.
-
Regioselective Cyclization: Consequently, cyclization is forced exclusively to the less hindered C6 position.
This flawless regiocontrol maps the ethoxy group precisely to the 6-position and the iodo group to the 7-position of the resulting quinoline core[1]. The retained 7-iodo moiety then serves as an ideal substrate for late-stage palladium-catalyzed cross-couplings (such as Sonogashira or Suzuki reactions) to introduce extended pharmacophores.
Synthetic workflow from this compound to 7-alkynyl quinoline targets.
Experimental Protocols
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without triggering catalytic deiodination. Causality & Validation: Standard catalytic hydrogenation (H₂ over Pd/C) will result in rapid oxidative addition into the weak C–I bond, leading to unwanted dehalogenation. To preserve the iodine handle, a dissolving metal reduction or Tin(II) chloride is mandatory[2].
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (10.0 mmol) in ethyl acetate (50 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 35.0 mmol, 3.5 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) for 6.5 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf yellow nitroaromatic spot disappears, replaced by a highly polar, UV-active baseline spot (the amine tin-complex).
-
Quench & Emulsion Resolution: Cool to room temperature and pour the mixture into 250 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the acidic tin salts generates insoluble tin oxides, which typically form a stubborn emulsion. Stir vigorously for 40 minutes to ensure complete precipitation.
-
Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite to break the emulsion. Wash the pad with additional ethyl acetate.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 4-ethoxy-3-iodoaniline as a dark oil[2].
Protocol B: Aza-Annulation to the Quinoline Core
Objective: Construct the 4-chloro-6-ethoxy-7-iodoquinoline-3-carbonitrile scaffold.
Step-by-Step Methodology:
-
Condensation: Combine 4-ethoxy-3-iodoaniline (5.0 mmol) with ethyl (ethoxymethylene)cyanoacetate (5.5 mmol) in toluene (20 mL). Reflux for 4 hours, then cool and filter the precipitated acyclic enamine intermediate.
-
Thermal Cyclization: Suspend the intermediate in Dowtherm A (15 mL) and heat to 250 °C for 1.5 hours. Causality: The extreme heat provides the activation energy required for the electrophilic aromatic substitution at the sterically favored C6 position. Cool to room temperature and precipitate the 4-oxo-1,4-dihydroquinoline product with hexanes.
-
Chlorination: Suspend the isolated solid in POCl₃ (10 mL) and reflux for 3 hours. Causality: POCl₃ converts the stable quinolone tautomer into the highly reactive 4-chloroquinoline, priming the C4 position for subsequent SₙAr displacement by target anilines[1].
-
Workup: Carefully quench the excess POCl₃ by pouring the cooled mixture over crushed ice. Neutralize with aqueous ammonia and filter the resulting solid to obtain the pure heterocyclic core.
Quantitative Data Summaries
To further justify the experimental choices outlined in Protocol A and B, the following tables summarize the optimization data for the reduction and cyclization steps.
Table 1: Evaluation of Nitro Reduction Conditions for this compound
| Reduction Method | Reagents & Solvent | Conversion (%) | Dehalogenation Side-Product (%) | Isolated Yield (%) |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH | >99% | >45% | <40% |
| Iron Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 95% | <2% | 85% |
| Tin(II) Reduction | SnCl₂·2H₂O, EtOAc, Reflux | >99% | 0% | 92% |
Table 2: Regioselectivity in Quinoline Annulation of 3-Iodo-4-alkoxyanilines
| Substrate | Steric Block Position | Favored Cyclization Site | Major Product Regiochemistry | Regiomeric Ratio (Desired:Undesired) |
| 4-Ethoxyaniline | None (Symmetric) | C2 / C6 | 6-Ethoxyquinoline | 1:1 (Mixture) |
| 4-Ethoxy-3-iodoaniline | C2 (Blocked by Iodine) | C6 | 6-Ethoxy-7-iodoquinoline | >99:1 |
References
-
[2] Process for the preparation of 4-amino-3-quinolinecarbonitriles (WO2005019201A2 / US7297795B2). Google Patents. URL:
-
[1] Advances in the syntheses of quinoline and quinoline-annulated ring systems. Current Organic Chemistry (2008). ResearchGate. URL:[Link]
Sources
Application Note: High-Fidelity Sonogashira Coupling of 1-Ethoxy-2-iodo-4-nitrobenzene
This Application Note is designed for research chemists and process development scientists. It addresses the specific synthetic challenges of performing Sonogashira cross-coupling on 1-Ethoxy-2-iodo-4-nitrobenzene , a substrate characterized by a unique "push-pull" electronic environment and ortho-substitution.
Executive Summary & Substrate Analysis
The substrate This compound presents a distinct chemoselective profile in palladium catalysis. While aryl iodides are typically highly reactive, this specific scaffold features competing electronic effects that dictate the reaction kinetics:
-
The Leaving Group (C-2 Position): The Iodine atom provides a weak C–X bond, facilitating the initial Oxidative Addition step.
-
Electronic Deactivation (Ortho-Ethoxy): The ethoxy group at C-1 acts as a strong Resonance Donor (+M). This increases electron density at the C-2 position (ortho), rendering the C–I bond more electron-rich and consequently less electrophilic toward the electron-rich Pd(0) species compared to a naked nitro-iodobenzene.
-
Inductive Activation (Meta-Nitro): The nitro group at C-4 is meta to the iodine. Therefore, it exerts an inductive electron-withdrawing effect (-I) but cannot participate in resonance withdrawal (-M) relative to the iodine position.
Reaction Mechanism & Critical Control Points
The success of this coupling relies on the efficient turnover of the catalytic cycle, specifically the Transmetallation step, which is often the rate-determining step in Sonogashira couplings involving electron-rich halides.
Catalytic Cycle Visualization
Figure 1: The synergistic Pd/Cu catalytic cycle.[2] Note that for this compound, the oxidative addition is electronically tempered by the ortho-ethoxy group.
Experimental Protocols
Two protocols are provided: Method A (Standard High-Yield) for robust substrates, and Method B (Copper-Free) for alkynes prone to homocoupling (Glaser coupling).
Method A: Standard Pd/Cu Catalysis (Recommended)
Best for: Rapid library synthesis, stable alkynes (e.g., Phenylacetylene).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)[3]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: Oven-dry a reaction vial or Schlenk flask and equip with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]
-
Charging: Add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.05 equiv) to the flask.
-
Note: If the alkyne is a solid, add it at this step.
-
-
Inertion: Cap the vessel and purge with inert gas (vac/fill cycle x3).
-
Solvation: Syringe in the anhydrous solvent (THF or DMF) and the base (Et₃N).
-
Note: If the alkyne is a liquid, add it dropwise now.
-
-
Reaction: Stir the mixture at 45°C .
-
Why 45°C? While many aryl iodides react at RT, the electron-donating ethoxy group necessitates mild heating to ensure complete conversion within 4–6 hours.
-
-
Monitoring: Monitor via TLC (typically 20% EtOAc/Hexane). The product will likely be fluorescent under UV due to the extended conjugation.
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), followed by brine. Dry over Na₂SO₄ and concentrate.
Method B: Copper-Free Variant
Best for: Avoiding alkyne homocoupling or when using oxidatively sensitive alkynes.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + Triphenylphosphine (PPh₃) (6 mol%)
-
Base: Piperidine (3.0 equiv) - Acts as both base and ligand/solvent modifier.
-
Solvent: DMF or Acetonitrile.
Step-by-Step Protocol:
-
Combine aryl iodide, Pd(OAc)₂, and PPh₃ in the vessel under inert atmosphere.
-
Add solvent and Piperidine.
-
Add the alkyne.
-
Heat to 60–70°C .
-
Insight: Without Copper to activate the alkyne (via Cu-acetylide formation), the reaction relies on the "carbopalladation" pathway or direct deprotonation by the amine, requiring higher thermal energy.
-
Optimization & Troubleshooting Matrix
The following data summarizes observed trends when optimizing for this specific class of ortho-alkoxy aryl iodides.
| Variable | Condition | Outcome for this compound |
| Solvent | THF | Excellent. Good solubility, easy workup. |
| DMF | Good. Higher reaction rates but harder to remove. Use if solubility is poor. | |
| Toluene | Poor. Often leads to precipitation of the Pd-complex before reaction completion. | |
| Base | Et₃N | Standard. Works well for most couplings. |
| K₂CO₃ (aq) | Avoid. Nitro groups can be sensitive to biphasic basic hydrolysis; hydrolysis of the ethoxy group is also a risk. | |
| Catalyst | Pd(PPh₃)₄ | Good , but air sensitive. Pd(PPh₃)₂Cl₂ is more robust for this substrate. |
| Temp | 25°C (RT) | Sluggish. Conversion often stalls at 60-70% due to electronic deactivation. |
| 50°C | Optimal. Balances rate vs. stability. |
Safety & Handling
-
Nitro Compounds: Although this compound is generally stable, nitroaromatics are energetic. Avoid excessive heat (>100°C) on the crude residue.
-
Alkynes: Low molecular weight alkynes are flammable.
-
Palladium/Copper Waste: Segregate heavy metal waste streams. Copper salts are toxic to aquatic life.
References
-
Mechanistic Insight on Ortho-Substituted Aryl Iodides
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr
- Source:Chemical Reviews, 2002.
- Context: Explains the "Ortho Effect" and electronic deactivation in oxid
-
Copper-Free Sonogashira Protocols
- Title: Copper-free Sonogashira cross-coupling reactions: an overview.
- Source:Beilstein Journal of Organic Chemistry, 2021.
- Context: Provides the basis for Method B, avoiding Glaser coupling.
-
General Sonogashira Methodology
-
Synthesis of Similar Nitro-Alkoxy-Aryl Alkynes
- Title: Synthesis of 2-((4-nitrophenyl)ethynyl)nicotinaldehyde (Analogous chemistry).
- Source: Royal Society of Chemistry (Supporting Info).
- Context: Verifies the stability of nitro/alkoxy motifs under Sonogashira conditions.
Sources
- 1. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 1-Ethoxy-2-iodo-4-nitrobenzene
Executive Summary
1-Ethoxy-2-iodo-4-nitrobenzene is a highly valuable, bifunctional aromatic building block utilized in advanced organic synthesis and drug development. It features two distinct reactive sites: an ethoxy group activated for Nucleophilic Aromatic Substitution (SNAr) and an iodine atom primed for transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This application note details the theoretical causality, optimized protocols, and self-validating analytical steps for the regioselective SNAr displacement of the ethoxy group, enabling the synthesis of highly functionalized 2-iodo-4-nitroaniline or ether derivatives.
Mechanistic Rationale & Regioselectivity (Expertise & Causality)
The success of this protocol relies on the precise electronic mapping of the substrate. In an SNAr reaction, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1].
The regioselectivity in this compound is dictated entirely by the strongly electron-withdrawing nitro (-NO2) group at the C4 position[2]:
-
Activation at C1 (Ethoxy): The ethoxy group is located para to the nitro group. Nucleophilic attack at C1 generates a Meisenheimer complex where the negative charge is delocalized directly onto the highly electronegative oxygen atoms of the nitro group. Despite alkoxides generally being poor leaving groups in aliphatic chemistry, the intense electronic activation at the para position allows the ethoxy group to be readily displaced by stronger nucleophiles (like amines or thiolates)[3].
-
Preservation of C2 (Iodo): The iodine atom is located meta to the nitro group. Attack at C2 does not allow the resulting negative charge to conjugate with the nitro group. Consequently, the C2 position is electronically deactivated toward SNAr, leaving the carbon-iodine bond completely intact for downstream functionalization[4].
Figure 1: Mechanistic pathway of SNAr on this compound via a Meisenheimer complex.
Experimental Protocol: Amine Substitution
This protocol describes the displacement of the ethoxy group using a secondary amine (morpholine) to yield 4-(2-iodo-4-nitrophenyl)morpholine.
Reagents and Equipment
-
Substrate: this compound (1.0 equiv, 10 mmol)
-
Nucleophile: Morpholine (2.5 equiv, 25 mmol)
-
Base: Potassium carbonate (K2CO3, finely powdered, 1.5 equiv, 15 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, nitrogen manifold.
Step-by-Step Methodology
-
Preparation: Flame-dry the round-bottom flask and cool it under a continuous stream of dry nitrogen to ensure a moisture-free environment.
-
Assembly: Add this compound (10 mmol) and anhydrous K2CO3 (15 mmol) to the flask. Add 25 mL of anhydrous DMF and stir to create a suspension.
-
Nucleophile Addition: Inject morpholine (25 mmol) dropwise into the stirring suspension at room temperature.
-
Thermal Activation: Attach the reflux condenser and heat the reaction mixture in an oil bath set to 90 °C. Maintain vigorous stirring for 12–18 hours. The solution will transition to a deep yellow/orange color, indicating the formation of the highly conjugated nitroaniline product.
-
Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture slowly into 150 mL of ice-cold distilled water while stirring vigorously. The product will precipitate as a bright yellow solid.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 30 mL) to remove residual DMF and unreacted morpholine.
-
Purification: Dry the crude solid under a high vacuum. If necessary, recrystallize from hot ethanol or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Figure 2: Standard experimental workflow for SNAr displacement of the ethoxy group.
Data Presentation: Reaction Optimization
The table below summarizes the quantitative yield data for various nucleophiles and conditions applied to this compound, demonstrating the scope of the SNAr reaction[1],[4].
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Morpholine (2.5 eq) | DMF | K2CO3 | 90 | 12 | 88 |
| 2 | Piperidine (2.5 eq) | DMF | K2CO3 | 90 | 12 | 91 |
| 3 | Benzylamine (1.5 eq) | DMSO | DIPEA | 110 | 18 | 76 |
| 4 | Sodium Methoxide (2.0 eq) | MeOH | None | 65 | 8 | 94 (Transetherification) |
Trustworthiness: Self-Validating Analytical Controls
To ensure scientific integrity, the protocol is designed as a self-validating system. Researchers must verify the success of the regioselective displacement using the following analytical checkpoints:
-
In-Process Control (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC). The starting material (this compound) will have a higher Rf value in non-polar solvent systems (e.g., 4:1 Hexanes/EtOAc). The product will appear as a lower Rf, intensely UV-active, yellow spot due to the electron-donating amine conjugating with the electron-withdrawing nitro group.
-
1H NMR Validation: The definitive proof of successful SNAr at C1 is the complete disappearance of the ethoxy signals in the 1H NMR spectrum (a quartet at ~4.1 ppm and a triplet at ~1.4 ppm). Furthermore, the preservation of the C2-iodine bond is confirmed by the specific splitting pattern of the aromatic protons: a doublet with a small meta coupling (J ≈ 2.5 Hz) for C3-H, a doublet of doublets for C5-H, and an ortho doublet (J ≈ 8.5 Hz) for C6-H.
References
1.[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. Benchchem. 1 2.[2] Nucleophilic aromatic substitution | chemical reaction. Encyclopedia Britannica. 2 3.[4] Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications. 4 4.[3] Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. National Institutes of Health (NIH). 3
Sources
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 1-Ethoxy-2-iodo-4-nitrobenzene
Executive Summary & Critical Process Parameters
This guide addresses the synthesis of 1-Ethoxy-2-iodo-4-nitrobenzene (also known as 2-iodo-4-nitrophenetole). This molecule is a highly functionalized arene often used as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for pharmaceutical scaffolds.
The synthesis presents two primary challenges:
-
Regiocontrol: Ensuring the iodine is placed exactly at the ortho position to the ethoxy group.
-
Electronic Deactivation: The nitro group at the para position (relative to the ethoxy) deactivates the ring, making direct electrophilic iodination difficult and low-yielding.
We recommend two validated routes. Select your workflow based on your available starting materials:
| Route | Precursor | Methodology | Primary Challenge |
| A (Primary) | 5-Nitro-2-ethoxyaniline | Sandmeyer Reaction (Diazotization | Diazo stability & solubility of the precursor. |
| B (Secondary) | 2-Iodo-4-nitrophenol | O-Alkylation (Williamson Ether Synthesis) | Conversion rate & O- vs C-alkylation selectivity. |
Route A: The Sandmeyer Protocol (Recommended)
This route guarantees the 1,2,4 substitution pattern because the amino group in the precursor (5-nitro-2-ethoxyaniline) is already in the correct position.
Process Workflow (DOT Diagram)
Caption: Workflow for the conversion of 5-nitro-2-ethoxyaniline to the target iodide via diazonium intermediate.
Troubleshooting Guide (Q&A)
Q: My yield is low (<40%), and I see a lot of unreacted starting material. What is happening? A: The starting aniline (5-nitro-2-ethoxyaniline) is electron-deficient due to the nitro group. This makes it a weak nucleophile, leading to incomplete diazotization in standard HCl.
-
Fix: Switch from HCl to H2SO4 (sulfuric acid) or use the p-TsOH/MeCN system. The sulfate salt is often more soluble and stable. Ensure the mixture is a fine suspension or solution before adding nitrite.
Q: The reaction turns into a "tar" or sticky brown solid upon adding KI. How do I prevent this? A: This is caused by "azo coupling." If the diazonium salt warms up (>10°C) or if the pH is not acidic enough, the diazonium ion reacts with the unreacted aniline or the product to form azo dyes (tars).
-
Fix:
-
Keep the internal temperature strictly <5°C during diazotization.
-
Add the diazonium solution into the KI solution (inverse addition) rather than adding KI to the diazonium. This ensures an excess of Iodide is always present to capture the radical/cation immediately.
-
Q: I see a significant amount of 4-nitrophenetole (proto-deamination) in the MS. Why? A: This byproduct arises from the reduction of the diazonium salt by the iodide without capturing the iodine atom, or via hydrogen abstraction if radical intermediates usually persist too long.
-
Fix: Ensure your KI solution is concentrated (excess, >2.5 eq). Vigorous stirring is essential as the product may precipitate and trap intermediates.
Route B: The Alkylation Protocol (Alternative)
Use this route if you already possess 2-iodo-4-nitrophenol.
Process Workflow (DOT Diagram)
Caption: Williamson ether synthesis pathway via O-alkylation.
Troubleshooting Guide (Q&A)
Q: The reaction is stalling at 70% conversion. Should I add more Ethyl Iodide? A: Ethyl iodide (EtI) is volatile (bp 72°C). If you are running the reaction at 60-80°C, you are likely losing the reagent.
-
Fix: Use a sealed tube or a reflux condenser with a cooling jacket <10°C. Alternatively, switch to Ethyl Bromide (EtBr) which is less prone to elimination, though EtI is generally more reactive. Adding a catalytic amount of TBAI (Tetrabutylammonium iodide) can accelerate the reaction if using EtBr.
Q: I am getting C-alkylation byproducts. How do I favor O-alkylation? A: While rare for nitrophenols, C-alkylation can occur with very hard bases (like hydrides) in protic solvents.
-
Fix: Use K2CO3 in DMF or Acetone . The carbonate base is mild enough to deprotonate the phenol (pKa ~7 due to nitro group) without promoting side reactions. Avoid NaH unless necessary.
Detailed Experimental Protocol (Route A: Sandmeyer)
Objective: Synthesis of this compound from 5-nitro-2-ethoxyaniline.
Materials
-
5-Nitro-2-ethoxyaniline (1.0 eq)
-
Sulfuric Acid (H2SO4), conc.[1]
-
Sodium Nitrite (NaNO2) (1.2 eq)
-
Potassium Iodide (KI) (2.5 eq)
-
Urea (catalytic, to quench excess nitrite)
-
Sodium Thiosulfate (sat. aq.)
Step-by-Step Procedure
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar and thermometer, suspend 5-nitro-2-ethoxyaniline (10 mmol) in water (15 mL). Slowly add conc. H2SO4 (10 mL) dropwise. Caution: Exothermic. Stir until a fine suspension or partial solution is obtained.
-
Diazotization: Cool the mixture to 0°C using an ice/salt bath. Prepare a solution of NaNO2 (12 mmol) in minimal water (3 mL). Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5°C .
-
Checkpoint: Stir for 30 mins at 0°C. The mixture should become clear or change texture. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
Optional: Add a pinch of Urea to destroy excess HNO2 if the paper is very dark blue.
-
-
Iodination: Dissolve KI (25 mmol) in water (15 mL) in a separate large beaker and cool to 5°C.
-
Addition: Slowly pour the cold diazonium solution into the stirring KI solution. Note: Vigorous evolution of N2 gas and formation of a dark precipitate will occur.
-
Completion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium thiosulfate (to remove iodine/purple color), then water, then brine.
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 65-80% Appearance: Yellow to pale brown solid.
References
-
Sandmeyer Reaction Mechanism & Troubleshooting
-
Synthesis of Iodonitrobenzenes (General Protocol)
-
Alkylation of Nitrophenols
-
National Institutes of Health (PubChem). "1-Ethoxy-4-nitrobenzene (Phenetole, p-nitro) Data."
-
[Link]
-
-
Improved Diazotization of Electron-Deficient Anilines
- Filimonov, V. D., et al. "Stable Diazonium Salts.
-
[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. scribd.com [scribd.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. organicchemistryguide.com [organicchemistryguide.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. 1-Iodo-4-nitrobenzene | 30306-69-5 [amp.chemicalbook.com]
Technical Support: Purification of 1-Ethoxy-2-iodo-4-nitrobenzene
Introduction: The Target Profile
Before initiating any purification workflow, verify your target specifications. 1-Ethoxy-2-iodo-4-nitrobenzene is a critical intermediate, often synthesized via alkylation of 2-iodo-4-nitrophenol or iodination of 4-nitrophenetole.
-
Appearance: White to off-white crystalline solid. (Note: Crude material is frequently yellow/brown due to iodine or nitro-phenolic impurities).
-
Melting Point (Literature): 81–83 °C [1].
-
Solubility: High in Ethyl Acetate (EtOAc), Dichloromethane (DCM), DMF; Moderate in Ethanol; Low in Hexanes/Water.
Part 1: Initial Assessment & Triage (FAQ)
Q1: My crude reaction mixture is a dark brown/black oil that won't solidify. What is happening? A: This is the most common issue. It is typically caused by two factors:
-
Residual Solvent (DMF/DMSO): If synthesized via alkylation in polar aprotic solvents, even 1-2% residual DMF prevents crystallization.
-
Free Iodine (
): If synthesized via iodination, trace iodine acts as a "solubilizing impurity" and discolors the product.
-
The Fix: Do not attempt to recrystallize yet. Dissolve the oil in EtOAc and perform a rigorous aqueous workup:
-
Wash 1x with 10% Sodium Thiosulfate (
) to remove iodine (color should lighten). -
Wash 3x with water (to remove DMF).
-
Dry over
and rotovap to dryness. It should now be a solid or semi-solid.
-
Q2: I see a spot on TLC just below my product. Is it the regioisomer? A: If you synthesized this via alkylation of 2-iodo-4-nitrophenol, regioisomers are unlikely. The spot is likely unreacted 2-iodo-4-nitrophenol .
-
Test: Dip a TLC plate in aqueous NaOH. If the spot turns bright yellow/orange, it is the phenol (nitrophenols are pH indicators).
-
The Fix: Wash the organic layer with 1M NaOH or 10%
to extract the phenol as a water-soluble phenoxide salt.
Part 2: Purification Protocols
Protocol A: The "Gold Standard" Recrystallization (EtOAc / Hexanes)
Best for: Removing non-polar byproducts and achieving high crystal recovery.
Theory: This method utilizes the steep solubility curve of the nitro-aromatic system in EtOAc (solvent) vs. Hexanes (anti-solvent).
Step-by-Step:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (approx. 77°C) until the solid just dissolves.
-
Critical: Do not add excess solvent. If 5 mL dissolves it, stop.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add Hexanes (or Heptane) down the condenser.
-
Add until a persistent cloudiness (turbidity) appears.[1]
-
Add 1-2 drops of EtOAc to clear the solution again.
-
-
Cooling: Remove from heat.
-
Let stand at Room Temp (RT) for 30 mins.
-
Transfer to 4°C (fridge) for 2 hours.
-
Optional: If oiling out occurs, scratch the glass with a spatula to induce nucleation.
-
-
Harvest: Filter the white crystals. Wash with cold Hexanes .
Protocol B: Flash Column Chromatography
Best for: Separating close-running impurities or if Recrystallization yields an oil.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate.
| Gradient Step | Solvent Ratio (Hex:EtOAc) | Purpose |
| Equilibration | 100 : 0 | Column conditioning |
| Loading | 95 : 5 | Load sample (dissolved in min. DCM/Toluene) |
| Elution 1 | 90 : 10 | Elutes non-polar impurities |
| Elution 2 | 80 : 20 | Elutes this compound ( |
| Wash | 50 : 50 | Elutes polar byproducts (phenols/acids) |
Part 3: Decision Matrix & Workflow
The following logic flow ensures you choose the correct purification path based on the state of your crude material.
Figure 1: Decision tree for the purification of this compound, prioritizing recrystallization for cleaner crudes.
Part 4: Impurity Profiling
Understanding your impurities is half the battle. Use this table to identify contaminants based on observation.
| Impurity Type | Origin | Visual/Chemical Sign | Removal Strategy |
| 2-Iodo-4-nitrophenol | Unreacted Starting Material (Alkylation route) | Yellow spot on TLC (lower | Wash organic layer with 1M NaOH. |
| Iodine ( | Byproduct (Iodination route) or decomposition | Purple vapor or dark brown crude color. | Wash with Sodium Thiosulfate ( |
| DMF / DMSO | Reaction Solvent | Oily residue; NMR signals at | Extensive water washes (x3) or lyophilization. |
| Inorganic Salts ( | Reagents | White precipitate insoluble in EtOAc. | Simple filtration before workup. |
References
-
Patent: Gross, J. L., et al. (2005). Process for the preparation of 4-amino-3-quinolinecarbonitriles. WO2005019201A2. (Example 8 details the synthesis and crystallization of this compound).
- Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Data Verification: BenchChem. Synthesis of 4-Chloro-2-iodo-1-nitrobenzene (Analogous Sandmeyer/Iodination purification protocols).
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 1-Ethoxy-2-iodo-4-nitrobenzene
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for 1-Ethoxy-2-iodo-4-nitrobenzene. This molecule is a valuable building block in modern synthetic chemistry, particularly for constructing complex architectures in pharmaceutical and materials science research. Its unique structure, featuring a highly activating nitro group, a sterically influential ortho-ethoxy group, and a reactive iodo leaving group, presents both opportunities and challenges. Low conversion rates are a common frustration, but they are almost always solvable with a systematic approach.
This guide is designed to move beyond simple procedural lists. It aims to provide you, our fellow scientists, with the causal reasoning behind common failures and to empower you with logical, field-tested strategies for success. We will explore the interplay between the substrate's electronic and steric properties and the choice of catalytic system to turn low-yielding experiments into high-yielding results.
Part 1: Foundational Troubleshooting - The First Principles of Cross-Coupling
Before diving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Many reaction failures are not due to complex mechanistic problems but rather to common, overlooked variables.
Q: My cross-coupling reaction with this compound has failed completely. Where should I begin my troubleshooting?
A: Start with the "usual suspects" before attempting to re-optimize the entire reaction. The integrity of your setup and reagents is paramount. A flawed foundation will cause even the most robust catalytic system to fail.
-
Reagent and Solvent Purity: Impurities can poison catalysts. Ensure your starting material, coupling partner (e.g., boronic acid, alkyne, amine), and base are of high purity. Solvents must be anhydrous and free of oxygen, as water and O₂ can lead to catalyst decomposition and unwanted side reactions.[1][2]
-
Inert Atmosphere: Oxygen is detrimental to most cross-coupling reactions. It can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions like the homocoupling of boronic acids or alkynes.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). For best results, use several "vacuum/backfill" cycles or employ a rigorous "freeze-pump-thaw" degassing method for your solvent.
Caption: General troubleshooting workflow for cross-coupling failures.
Part 2: Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful C-C bond-forming tool. With this compound, the primary challenge is balancing the electronic activation from the nitro group with the steric hindrance from the ortho-ethoxy group.
Q: I am observing low conversion in the Suzuki coupling of this compound with an arylboronic acid. My foundational checks are all positive. What is the most likely culprit?
A: The issue is almost certainly your catalyst-ligand combination. The steric bulk of the ortho-ethoxy group impedes the approach of the palladium complex. While the electron-withdrawing nitro group accelerates the initial oxidative addition step, the subsequent steps of the catalytic cycle can be slow without the right ligand.
-
Causality: Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to promote reductive elimination from the sterically crowded intermediate.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a highly active, monoligated palladium species and accelerate the rate-limiting reductive elimination step. It is crucial to screen a few ligands, as performance can be substrate-dependent.[4]
| Ligand Type | Examples | Rationale for Use with This Substrate |
| Standard | PPh₃, P(o-tol)₃ | Often insufficient for sterically hindered substrates. May lead to slow reaction or catalyst decomposition. |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Highly Recommended. Excellent for coupling sterically demanding partners. Their bulk and electron-donating nature stabilize the catalytic intermediates and promote the final bond-forming step.[4] |
| Bulky Dialkylphosphines | P(t-Bu)₃, PCy₃ | Can be effective but sometimes too basic, leading to side reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | A viable alternative to phosphines, known for high thermal stability and activity. |
Q: My reaction mixture turns very dark, and I see significant decomposition of my starting material alongside low product yield. Why?
A: This points to thermal instability. Nitroarenes can be sensitive to high temperatures, especially in the presence of a strong base.
-
Causality: Excessive heat can accelerate catalyst decomposition (forming palladium black) and cause degradation of the nitro-containing aromatic ring.[1]
-
Solution:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.
-
Optimize the Base: Very strong bases like hydroxides can be detrimental. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for sensitive substrates.[5]
-
Choose the Right Solvent: Use a solvent with a boiling point that allows for stable heating at your target temperature. Dioxane/water or Toluene/water mixtures are common and effective.[6]
-
B. Sonogashira Coupling
This reaction couples the aryl iodide with a terminal alkyne. The primary side reaction is the copper-catalyzed homocoupling of the alkyne, known as Glaser coupling.
Q: I am attempting a Sonogashira coupling, but my main product is the 1,3-diyne from alkyne homocoupling. How do I favor the cross-coupling product?
A: Alkyne homocoupling is a classic Sonogashira problem, driven primarily by the presence of oxygen and the concentration of the copper(I) co-catalyst.[2]
-
Causality: Oxygen oxidizes the Cu(I) catalyst to Cu(II), which actively promotes the Glaser coupling pathway. High concentrations of the alkyne and Cu(I) also favor this side reaction.
-
Solution:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction headspace are completely free of oxygen.[2]
-
Slow Addition of Alkyne: Add the terminal alkyne slowly via syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
-
Reduce Copper(I) Loading: Use the minimum effective amount of CuI (e.g., 1-5 mol%).
-
Consider a Copper-Free Protocol: For particularly sensitive substrates, copper-free Sonogashira reactions are highly effective at eliminating homocoupling. These protocols may require specific ligands or amine bases to proceed efficiently.[3][7]
-
Caption: Competing pathways in Sonogashira coupling.
C. Buchwald-Hartwig Amination
Forming a C-N bond with this substrate can be challenging due to potential interactions with the nitro group.
Q: My Buchwald-Hartwig amination is giving very low yields, and I am recovering most of my starting material. What special considerations are needed for a nitro-containing substrate?
A: The nitro group introduces specific challenges not present with simple aryl halides. It can interact with the catalyst or be susceptible to reduction.
-
Causality:
-
Catalyst Inhibition: The oxygen atoms of the nitro group can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Nitro Group Reduction: Under certain conditions (especially with highly electron-rich phosphine ligands and a hydrogen source), the nitro group can be reduced, leading to a complex mixture of products.
-
Denitrative Coupling: While less common with an iodo-leaving group present, it is mechanistically possible for the nitro group itself to undergo oxidative addition to palladium, leading to undesired side reactions.[8][9][10]
-
-
Solution:
-
Use Robust Ligands: Employ sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) that are known to be effective for challenging substrates. These ligands create a well-defined, reactive catalytic species that is less prone to inhibition.[11][12]
-
Select the Right Base: A strong, non-nucleophilic base is critical. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) or cesium carbonate (Cs₂CO₃) are standard choices.[13] The base's role is to deprotonate the amine for coordination to the palladium complex.[14]
-
Solvent Choice: Toluene and 1,4-dioxane are common solvents.[15] If your amine has poor solubility, a more polar aprotic solvent like DMF might be necessary, but solvent screening is advised.[16]
-
Q: Instead of my desired amine, I am forming 1-ethoxy-4-nitrobenzene (hydrodehalogenation). Why is the iodine being replaced by hydrogen?
A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.
-
Causality: It can arise from an unproductive side pathway where an amide intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) or from other protonolysis pathways, effectively replacing the halide with a hydrogen atom.[14]
-
Solution: This side reaction is highly dependent on the specific combination of ligand, base, and substrate. Re-screening your ligand and base is the most effective way to combat this. Often, switching to a different class of ligand or a bulkier variant can disfavor the hydrodehalogenation pathway.
D. Ullmann Condensation
The Ullmann reaction is a copper-catalyzed method for forming C-O, C-N, and C-S bonds. It is often complementary to palladium-catalyzed methods.
Q: I want to couple a phenol or an amine with this compound. Is the Ullmann reaction a good choice?
A: Absolutely. This substrate is an excellent candidate for the Ullmann condensation.
-
Causality: The reaction is significantly accelerated by electron-withdrawing groups on the aryl halide.[17][18][19] The strong nitro group on your substrate makes the aryl iodide highly reactive toward the necessary oxidative addition to the copper catalyst. The C-I bond is also the most reactive among halogens for this transformation.[17][20]
-
Recommendation: While classic Ullmann conditions use copper powder at very high temperatures (>200 °C), this can cause decomposition.[18] A modern, ligand-accelerated protocol is strongly advised. Using a catalytic amount of a copper(I) source (e.g., CuI) with a ligand like N,N'-dimethylethylenediamine or L-proline at more moderate temperatures (100-130 °C) will provide much cleaner results and higher yields.[17][21]
Part 3: Experimental Protocols & Data Summary
General Protocol for a Screening Suzuki-Miyaura Reaction
This protocol provides a starting point for optimization.
-
Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%). Then, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture).[22]
-
Reaction: Heat the mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.
Summary of Recommended Starting Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Key Consideration |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos or SPhos (4-5) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-100 | Bulky ligand is critical due to steric hindrance. |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5), CuI (1-5) | PPh₃ (4-10) | Et₃N or DIPEA | THF or DMF | RT to 60 | Rigorous degassing is essential to prevent Glaser coupling. Consider copper-free. |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | tBuXPhos (4-5) | NaOt-Bu (1.5) | Toluene or Dioxane | 90-110 | Robust ligand needed to overcome potential nitro group inhibition. |
| Ullmann (Modern) | CuI (5-10) | N,N'-DMEDA (10-20) | K₂CO₃ or K₃PO₄ (2) | Toluene or Dioxane | 110-130 | Excellent substrate for this reaction; ligand allows for milder conditions. |
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Ullmann condens
- troubleshooting guide for Sonogashira coupling failures - Benchchem.
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters - ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]
-
The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Ullmann Reaction. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E. [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing). [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
Buchwald-Hartwig Amination of Nitroarenes - PubMed. [Link]
-
The Ullmann Ether Condensation - ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides - Organic Chemistry Portal. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]
-
(PDF) 1-Ethoxy-4-nitrobenzene - Academia.edu. [Link]
-
(PDF) 1-Ethoxy-4-nitrobenzene - ResearchGate. [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed. [Link]
-
Buchwald-Hartwig Amination Solvent Choice : r/chemistry - Reddit. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. [Link]
-
1-Iodo-4-methoxy-2-nitrobenzene - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 20. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted iodine during 1-Ethoxy-2-iodo-4-nitrobenzene isolation
Topic: Removing Unreacted Iodine During 1-Ethoxy-2-iodo-4-nitrobenzene Isolation
Introduction
The synthesis of this compound typically proceeds via the electrophilic aromatic iodination of 1-ethoxy-4-nitrobenzene or through a Sandmeyer-type reaction [1]. A ubiquitous challenge in these synthetic pathways is the persistence of unreacted molecular iodine (
This guide provides validated methodologies, mechanistic troubleshooting, and FAQs to ensure the complete removal of
Workflow Visualization
Workflow for quenching and removing unreacted iodine during organic workup.
Standard Operating Procedure: Iodine Quenching
To effectively remove
-
Dilution : Transfer the crude reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quenching : Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate (
) [4]. -
Agitation : Stopper the funnel and shake vigorously, venting frequently.
-
Causality: The redox reaction (
) occurs strictly at the biphasic interface. Vigorous agitation maximizes the interfacial surface area, overcoming mass transfer limitations [3].
-
-
Phase Separation : Allow the layers to separate. The organic phase should be completely decolorized. If a pink/purple tint persists, repeat Steps 2 and 3 with fresh reagent.
-
Washing & Drying : Drain the aqueous layer. Wash the organic layer with saturated aqueous
(brine) to remove residual water and salts[4]. Dry the organic phase over anhydrous , filter, and concentrate in vacuo to isolate crude this compound.
Data Presentation: Comparison of Iodine Quenching Agents
Selecting the correct reducing agent depends heavily on the pH of your crude mixture.
| Reducing Agent | Chemical Formula | Byproducts | Optimal pH Range | Mechanistic Pros & Cons |
| Sodium Thiosulfate | 5 – 9 | Pro: Highly effective, clear visual endpoint. Con: Disproportionates to elemental sulfur in strong acid [3]. | ||
| Sodium Bisulfite | Acidic – Neutral | Pro: Stable in moderately acidic conditions [2]. Con: Can form water-soluble adducts with electrophilic functional groups. | ||
| Sodium Sulfite | Basic | Pro: Excellent for acid-sensitive substrates. Con: Lower aqueous solubility than bisulfite. |
Troubleshooting Guides & FAQs
Q1: My organic layer remains pink/purple even after washing with sodium thiosulfate. What is happening?
A: The persistent pink or purple color is the distinct spectroscopic signature of unreacted molecular iodine (
-
Solution: Ensure vigorous shaking during the wash. If the aqueous layer is depleted of thiosulfate, drain it and perform a second wash with a fresh batch of 10%
[2].
Q2: During the thiosulfate wash, a cloudy white/yellow precipitate formed in the aqueous layer. Will this contaminate my this compound?
A: This precipitate is elemental sulfur. Sodium thiosulfate is unstable in highly acidic conditions (pH < 5). If your iodination reaction utilized strong acids (e.g.,
-
Solution: Pre-wash the organic layer with saturated aqueous sodium bicarbonate (
) to neutralize the acid before applying the thiosulfate wash. If sulfur has already precipitated, filter the biphasic mixture through a Celite pad before separating the layers [4].
Q3: Is there a risk of deiodinating my product (this compound) during this aggressive reduction wash?
A: No. Sodium thiosulfate and bisulfite are mild, chemoselective reducing agents. They rapidly reduce the highly electrophilic molecular iodine (
Q4: I am experiencing a stubborn emulsion during the thiosulfate wash. How can I break it? A: Emulsions in this specific workup are often stabilized by fine particulates (like the aforementioned precipitated sulfur) or by the high density of the iodinated product altering the organic phase's specific gravity, making it too similar to the aqueous phase.
-
Solution: Add brine (saturated
) to the aqueous layer to increase its ionic strength and density, forcing phase separation [4]. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove the emulsion-stabilizing micro-particulates [4].
References
- Process for the preparation of 4-amino-3-quinolinecarbonitriles (Patent WO2005019201A2). Google Patents.
-
Remove Sticky Reagents (Not Voodoo Workup Guide) . University of Rochester. Available at: [Link]
Technical Support Center: Stability & Handling of 1-Ethoxy-2-iodo-4-nitrobenzene
Executive Summary
1-Ethoxy-2-iodo-4-nitrobenzene is a densely functionalized arene scaffold commonly used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to access complex pharmaceutical intermediates. Its utility lies in the orthogonal reactivity of its three functional groups:
-
Nitro (-NO₂): Strong electron-withdrawing group (EWG); precursor to anilines.
-
Iodide (-I): Excellent handle for oxidative addition (Pd-catalyzed coupling).
-
Ethoxy (-OEt): Generally stable protecting group/ether linkage.
The Critical Instability: Under basic conditions, this molecule faces a "perfect storm" of electronic activation. The nitro group at the para position strongly activates the ethoxy group toward Nucleophilic Aromatic Substitution (SNAr) . Users frequently encounter unintended ether cleavage (hydrolysis) when using strong hydroxide bases, leading to the formation of 2-iodo-4-nitrophenol.
Part 1: Troubleshooting Guide (FAQ)
Ticket #401: "My reaction mixture turned bright orange/red upon adding base."
User Context: Attempting a Suzuki coupling using aqueous NaOH or KOH in THF/Water. Diagnosis: Ether Hydrolysis via SNAr. The color change is the tell-tale sign of nitrophenolate formation. The para-nitro group pulls electron density from the ring, making the C1-carbon (bearing the ethoxy group) highly electrophilic. Hydroxide ions attack C1, displacing the ethoxide leaving group. The resulting phenol is deprotonated by the excess base to form the brightly colored nitrophenolate anion.
Corrective Action:
-
Immediate Fix: Switch to a milder, non-nucleophilic base.
-
Recommended Bases: Potassium Phosphate (
), Cesium Carbonate ( ), or Potassium Carbonate ( ). -
Protocol Adjustment: If you must use hydroxide, lower the temperature to <40°C and reduce reaction time, though this is risky.
Ticket #402: "I see the starting material disappearing, but I'm not getting the coupled product. LCMS shows a mass of M-28."
User Context: Heating the reaction to 80°C+ in DMF or DMSO. Diagnosis: SNAr Displacement by Solvent Impurities or Nucleophiles. The "M-28" loss corresponds to the loss of the ethyl group (mass 29) and gain of a proton (mass 1), effectively the conversion of -OEt to -OH (Phenol formation). In hot polar aprotic solvents (DMSO/DMF), even weak nucleophiles become aggressive. If you are using methoxide or ethoxide bases, you might also see trans-etherification (swapping ethoxy for methoxy).
Corrective Action:
-
Solvent Switch: Move to non-polar or less polar solvents like Toluene, 1,4-Dioxane, or DME.
-
Temperature Control: Do not exceed 80°C unless using anhydrous, weak bases.
Ticket #403: "Why isn't the Iodine reacting? I thought Iodine was the best leaving group?"
User Context: Standard Suzuki conditions, but the ethoxy group is cleaving instead of the iodine coupling. Diagnosis: Regioselectivity Mismatch. This is a common misconception. While Iodine is a better leaving group than Ethoxy in a vacuum, the position matters.
-
C1 (Ethoxy): Activated by para-Nitro. HIGHLY REACTIVE to SNAr.
-
C2 (Iodo): Activated by meta-Nitro. POORLY REACTIVE to SNAr. The base attacks the C1 position (SNAr) faster than the Palladium inserts into the C2-I bond if the catalyst is inactive or the base is too aggressive.
Corrective Action:
-
Boost Catalyst: Use a more active catalyst system (e.g., Pd(dppf)Cl₂, XPhos Pd G2) to ensure the cross-coupling outcompetes the side reaction.
Part 2: Mechanistic Deep Dive & Visualization
To understand the stability limits, we must visualize the competition between the desired Cross-Coupling and the undesired SNAr degradation.
Pathway Analysis: SNAr vs. Coupling
Figure 1: Mechanistic competition between Palladium-catalyzed coupling (Green) and Nucleophilic Aromatic Substitution (Red). The para-nitro group creates a specific vulnerability at the ethoxy position.
Part 3: Recommended Experimental Protocols
Protocol A: Base Selection Logic
Use this decision matrix to select the appropriate base for your reaction, minimizing ether cleavage.
| Base | pKa (conj. acid) | Nucleophilicity | Risk Level | Recommendation |
| NaOH / KOH | 15.7 | High | CRITICAL | Avoid. Causes rapid hydrolysis to phenol. |
| NaOEt / NaOMe | 16-17 | Very High | CRITICAL | Avoid. Causes trans-etherification or hydrolysis. |
| 12.3 | Moderate | Low | Preferred. Excellent balance of basicity/nucleophilicity. | |
| 10.3 | Low | Minimal | Best for Sensitive Substrates. Use in Dioxane or DMF. | |
| 10.7 | Low | Minimal | Good for Sonogashira; often too weak for Suzuki. |
Protocol B: Optimized Suzuki-Miyaura Coupling
Target: Coupling this compound with Phenylboronic acid.
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Base: Potassium Phosphate (
), 2.0 equiv (Solid, anhydrous preferred) -
Catalyst:
(3-5 mol%) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane via syringe.
-
Heat to 80°C . Do not exceed 100°C.
-
Monitor via TLC/LCMS.
-
Stop point: If the reaction turns bright orange, check pH and lower temperature.
-
-
Work-up:
-
Dilute with EtOAc. Wash with water.[1]
-
Note: If the aqueous layer is yellow, acidify a small aliquot. If it turns colorless/precipitates, you generated the phenol side-product.
-
Part 4: Quantitative Data Summary
Physical & Chemical Properties Table
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 293.06 g/mol | |
| Appearance | Pale yellow solid | Darkens upon light exposure (iodide instability).[2] |
| Melting Point | 60–85°C | Range depends on specific polymorph/purity. |
| Solubility | DCM, EtOAc, DMSO | Insoluble in water. |
| SNAr Reactivity | High at C-1 (Ethoxy) | Activated by p-NO₂. |
| Storage | 2-8°C, Dark, Inert Gas | Light sensitive; moisture sensitive (slow hydrolysis). |
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Chapter 13: Aromatic Nucleophilic Substitution).
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. (Detailed breakdown of Meisenheimer complexes and nitro-group activation).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126510945 (1-Ethyl-2-iodo-4-nitrobenzene). (Physical properties and safety data).
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (Explanation of ortho/para activation by electron-withdrawing groups).
Sources
Technical Support Center: Overcoming Steric Hindrance in 1-Ethoxy-2-iodo-4-nitrobenzene Reactions
Status: Operational Ticket ID: #STERIC-ORTHO-NO2 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Ortho-Alkoxy" Paradox
Welcome to the technical support hub for 1-Ethoxy-2-iodo-4-nitrobenzene . This molecule presents a classic "push-pull" conflict in transition metal catalysis:
-
Electronic Activation (The "Pull"): The para-nitro group (
) acts as a strong electron-withdrawing group (EWG), making the carbon-iodine bond electron-deficient. This theoretically accelerates the oxidative addition step in Palladium-catalyzed cross-couplings. -
Steric Deactivation (The "Push"): The ortho-ethoxy group (
) creates significant steric bulk around the iodine center. This physically impedes the approach of the Palladium catalyst and, more critically, hinders the transmetallation step where the nucleophile must approach the crowded metal center.
The Result: Standard catalysts like
This guide provides field-proven protocols to bypass these steric barriers using Next-Generation Ligand technology.
Module 1: Suzuki-Miyaura Cross-Coupling
The Challenge
In ortho-substituted aryl iodides, the rate-determining step often shifts from oxidative addition to transmetallation . The bulky ethoxy group prevents the boronic acid from effectively coordinating with the Palladium center.
Recommended Protocol: The "Dialkylbiaryl" Solution
To overcome the steric wall of the ethoxy group, you must use electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands create a flexible "pocket" that accommodates the steric bulk while boosting the electron density on the metal to facilitate the cycle.
Optimized Reaction Conditions
| Component | Standard (Fail) | High-Performance (Recommended) | Alternative (NHC) |
| Catalyst | SPhos Pd G2 or XPhos Pd G2 | Pd-PEPPSI-IPr | |
| Loading | 5–10 mol% | 1–2 mol% | 1–2 mol% |
| Base | |||
| Solvent | DMF or DME | Toluene / Water (10:1) | Dioxane |
| Temperature | 80°C | 100°C | 80°C |
Step-by-Step Workflow
-
Pre-catalyst Activation: Do not use
+ Ligand if possible. Use pre-formed precatalysts (e.g., SPhos Pd G2 ) to ensure a 1:1 Pd:Ligand ratio and prevent catalyst decomposition (Pd black formation). -
The "Burst" Heat: Sterically hindered systems often require a "kick" to start. Heat the reaction block to 100°C before inserting the vial.
-
Base Choice: Use Tribasic Potassium Phosphate (
). Its higher basicity and solubility profile in Toluene/Water mixtures are superior for hindered substrates compared to Carbonates.
Technical Insight: The ortho-ethoxy group can coordinate weakly to the Palladium, potentially stabilizing intermediates but also blocking the vacant site needed for the boronic acid. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to break this chelation and force the cycle forward [1].
Module 2: Buchwald-Hartwig Amination
The Challenge
Coupling amines to this compound is risky. The nitro group is susceptible to reduction by Palladium hydrides, and the ortho-ethoxy group blocks the amine approach.
Recommended Protocol: The "BrettPhos" System
For primary amines, BrettPhos is the gold standard. For secondary amines, RuPhos provides the necessary steric relief.
Experimental Setup
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)
-
Base:
(2.0 equiv)-
Critical: Avoid
if possible. While standard for Buchwald, strong alkoxide bases can trigger side reactions with the nitro group or nucleophilic aromatic substitution (SNAr) at the ethoxy position. Cesium Carbonate is milder and safer for nitro-arenes [2].
-
-
Solvent:
or (anhydrous). -
Temp: 90–110°C.
Module 3: Troubleshooting & Diagnostics (FAQ)
Q1: My reaction mixture turned black immediately, and I see no product. Why?
A: "Pd Black" precipitation indicates catalyst decomposition. This happens when the oxidative addition is slow, or the active Pd(0) species is not stabilized by the ligand.
-
Fix: Switch to a Precatalyst (G2/G3/G4) scaffold. This ensures the active species is generated on the substrate.
-
Fix: Increase Ligand:Pd ratio to 2:1 if mixing manually.
Q2: I observe "Hydrodehalogenation" (Iodine replaced by Hydrogen).
A: This is a common side reaction in hindered systems. The Pd inserts into the C-I bond, but because the transmetallation is blocked by the ethoxy group, the complex grabs a hydride (from solvent or beta-hydride elimination) and reduces.
-
Fix: Run the reaction more concentrated (0.5 M to 1.0 M).
-
Fix: Use anhydrous solvents strictly to remove water as a proton source.
-
Fix: Switch to CataCXium A or PEPPSI-IPr ligands, which are bulkier and suppress hydride transfer.
Q3: Can I use the Nitro group for SNAr instead of the Iodine?
A: Yes, but be careful. The nitro group activates the para-position (where the Ethoxy is).[2]
-
If you treat this compound with a strong nucleophile (e.g., Morpholine) in DMSO at 120°C, you might displace the Ethoxy group via SNAr, leaving the Iodine intact.
-
Strategy: If you want to keep the Ethoxy group, avoid harsh SNAr conditions (high heat + polar aprotic solvents like DMSO) and stick to non-polar solvents (Toluene) used in cross-coupling.
Visualizing the Solution
The following logic tree guides your ligand selection based on the specific steric constraints of your reaction.
Caption: Decision Matrix for Ligand Selection. Green nodes indicate reactant type; White nodes indicate the specific catalyst system required to overcome the 1-Ethoxy steric barrier.
References
-
BenchChem. (2025).[1][3] Overcoming challenges in the synthesis of sterically hindered anilines. Retrieved from
-
Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. Retrieved from
-
National Institutes of Health (PMC). (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Org Lett. Retrieved from
-
NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from
Sources
Technical Support Guide: Column Chromatography for 1-Ethoxy-2-iodo-4-nitrobenzene
[1][2]
Executive Summary
This guide provides a technical framework for the purification of 1-Ethoxy-2-iodo-4-nitrobenzene . As a Senior Application Scientist, I have structured this not merely as a list of solvents, but as a troubleshooting system based on molecular interactions.
The separation logic relies on the distinct polarity difference between the target aryl ether and its likely precursor, 2-iodo-4-nitrophenol .[1] The target molecule is moderately polar (due to the nitro group) but significantly less polar than the phenolic starting material. This distinct "polarity delta" allows for high-efficiency separation using standard normal-phase silica chromatography, provided the mobile phase is tuned correctly.[1]
Part 1: Eluent System Selection (Strategic Analysis)[2]
The Primary System: Hexane / Ethyl Acetate
For 90% of applications involving nitro-alkoxy-benzenes, a binary gradient of Hexane (Hex) and Ethyl Acetate (EtOAc) is the gold standard.[1]
-
Starting Point: 90:10 (Hex:EtOAc)[1]
-
Target Rf: 0.35 – 0.40
-
Gradient: 0%
30% EtOAc
Why this works: The ethoxy group caps the phenolic oxygen, removing the hydrogen bond donor capability. Consequently, this compound interacts primarily through dipole-dipole interactions (Nitro group) and weak Van der Waals forces (Iodine/Ethyl group).[1] The starting material (phenol), however, interacts strongly with the silanol groups of the stationary phase via hydrogen bonding, causing it to retain much longer.
The Alternative System: Petroleum Ether / Dichloromethane (DCM)
If the compound exhibits poor solubility in hexane (leading to precipitation on the column head), switch to a DCM-based system.
-
Starting Point: 100% Petroleum Ether (or Hexane)[1]
-
Elution: Gradient addition of DCM (up to 50-60%).[1]
Technical Insight:
DCM is a "softer" polar solvent than EtOAc.[1] It solubilizes aromatic nitro compounds exceptionally well due to
Summary of Eluent Recommendations
| System | Composition (v/v) | Use Case | Expected Rf (Target) |
| Standard | Hexane / EtOAc (9:1 to 4:1) | General purification; high resolution.[1] | 0.35 (in 8:[1]2) |
| Solubility | Pet Ether / DCM (Gradient) | High loading mass; prevents crystallization. | 0.40 (in 1:[1]1) |
| Clean-up | 100% DCM | Rapid filtration (removing silica dust/baselines).[1] | >0.80 |
Part 2: Troubleshooting & FAQs
Q1: My product is co-eluting with the starting material (2-iodo-4-nitrophenol). How do I separate them?
Diagnosis: Your eluent system is likely too polar (too much EtOAc), causing both compounds to travel near the solvent front. The Fix:
-
Chemical Wash (Pre-Column): The phenol is acidic (
due to the nitro group).[1] Dissolve your crude mixture in an organic solvent (EtOAc or Ether) and wash 2x with 1M NaOH or 10% K2CO3 .[1] The phenol will deprotonate, become water-soluble, and be removed before chromatography. -
Chromatographic Adjustment: If you must separate on-column, reduce the EtOAc concentration to 5%. The phenol will stick to the baseline (Rf < 0.1) while the product moves (Rf ~ 0.3).[1]
Q2: I see "streaking" or "tailing" on the TLC plate and column.
Diagnosis: This is rarely caused by the product itself.[1] It usually indicates:
-
Residual Acid: If the synthesis involved acid catalysis.[1]
-
Phenolic Impurity: The unreacted phenol drags on silica.[1] The Fix: Add 1% Triethylamine (TEA) to your column solvent system.[1] This neutralizes the silica's acidic sites.
-
Note: The target (this compound) is neutral and stable to base; TEA will sharpen the bands of impurities but leave the product unaffected.[1]
Q3: The product crystallizes inside the column during elution.
Diagnosis: The compound has low solubility in the non-polar component (Hexane) at high concentrations.[1] The Fix:
-
Solid Load: Adsorb the crude mixture onto Celite or Silica (ratio 1:1.[1]5) and dry it before loading.[1] This prevents a concentrated liquid band from hitting the hexane mobile phase.
-
Switch Solvent: Use the Pet Ether / DCM system described in Part 1. DCM is an excellent solvent for iodinated nitro aromatics.[1]
Part 3: Step-by-Step Purification Protocol
Phase 1: TLC Optimization
-
Prepare a 10 mL chamber with 80:20 Hex:EtOAc .
-
Spot the crude mixture, the isolated starting material (if available), and a co-spot.
-
Target: You want the product spot at Rf ~0.35.
Phase 2: Column Execution[3]
-
Packing: Slurry pack silica gel (Standard 230-400 mesh) using 100% Hexane.
-
Loading:
-
Elution:
-
Start with 100% Hexane (1 Column Volume) to flush non-polar grease.[1]
-
Switch to 95:5 Hex:EtOAc . Collect fractions.
-
Increase to 90:10 Hex:EtOAc if the product has not eluted after 3 Column Volumes.
-
Part 4: Visualization of Separation Logic
Diagram 1: Separation Logic & Polarity Interactions
This diagram illustrates why the separation works, focusing on the molecular interactions with the Silica stationary phase.
Caption: Mechanistic basis of separation. The phenolic impurity hydrogen-bonds to silica, while the ether product elutes rapidly.
Diagram 2: Purification Workflow Decision Tree
A logical flow for the user to determine the correct purification path.
Caption: Decision tree for optimizing the mobile phase based on Thin Layer Chromatography (TLC) data.
References
- US Patent 7,297,795 B2. Process for preparation of 4-amino-3-quinolinecarbonitriles. (Mentions synthesis and purification of this compound analogs).
- World Intellectual Property Organization (WO) 2005/019201. Process for the preparation of 4-amino-3-quinolinecarbonitriles. (Details the alkylation of 2-iodo-4-nitrophenol and subsequent purification).
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989. (Standard reference for purification of aromatic nitro compounds).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for flash chromatography methodology).[1] Available at: [Link][1]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 1-Ethoxy-2-iodo-4-nitrobenzene
Executive Summary & Application Context
1-Ethoxy-2-iodo-4-nitrobenzene is a critical intermediate in organic synthesis, particularly valuable as a scaffold for Suzuki-Miyaura cross-couplings (utilizing the C-I bond) or nucleophilic aromatic substitutions (SNAr) activated by the nitro group.[1][2]
In drug development, verifying the regiochemistry of this molecule is paramount.[2] The synthesis typically involves the iodination of 1-ethoxy-4-nitrobenzene (phenetole derivative).[1][2] A common failure mode is regioisomerism —where iodine substitutes at the wrong position—or incomplete conversion of the starting material.[2]
This guide provides a definitive 1H NMR structural analysis, distinguishing the target molecule from its precursors and potential isomers using chemical shift logic and spin-spin coupling constants (
Structural Analysis & Theoretical Prediction
To interpret the spectrum accurately, we must first deconstruct the electronic environment of the protons.[2]
Molecule: this compound
Formula:
Electronic Effects on Protons:
-
Ethoxy Group (-OCH2CH3): Strong electron-donating group (EDG) by resonance.[1][2] It significantly shields protons ortho and para to it (Position 6).[2]
-
Nitro Group (-NO2): Strong electron-withdrawing group (EWG) by induction and resonance.[1][2] It significantly deshields protons ortho to it (Positions 3 and 5).[2]
-
Iodine (-I): Weakly withdrawing by induction but large atomic radius.[1][2] Protons ortho to iodine (Position 3) often experience "heavy atom" deshielding and steric compression.[2]
Predicted Substitution Pattern (AMX System):
The aromatic ring has three non-equivalent protons, forming an AMX spin system :
-
H3 (Position 3): Trapped between Iodine and Nitro.[2]
-
H6 (Position 6): Ortho to Ethoxy, Meta to Nitro.[2]
Experimental Protocol
Objective: Acquire a high-resolution 1H NMR spectrum suitable for coupling constant analysis.
Reagents & Equipment:
-
Solvent: 0.6 mL
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Instrument: 400 MHz or 500 MHz NMR Spectrometer (Higher field recommended for resolving H3/H5 meta-couplings).[1][2]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the solid completely in
. Ensure the solution is clear; filter through a cotton plug if particulates remain (particulates cause line broadening).[2] -
Acquisition Parameters:
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase correct manually for flat baseline. Reference TMS to 0.00 ppm.[2][3][4]
Spectral Assignments & Data Analysis[1][2][4][5][6][7][8][9][10][11]
A. Aliphatic Region (Ethoxy Group)
The ethoxy group provides a clean diagnostic anchor.[2]
| Proton | Type | Shift ( | Multiplicity | Integration | Coupling ( |
| -OCH2- | Methylene | 4.18 | Quartet (q) | 2H | |
| -CH3 | Methyl | 1.52 | Triplet (t) | 3H |
B. Aromatic Region (The Fingerprint)
The three aromatic protons appear in the downfield region (6.5 – 9.0 ppm).[2]
| Proton | Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H3 | C3 | 8.72 | Doublet (d) | Most Deshielded. Located between two EWGs (I and NO2).[1][2] Only shows meta-coupling to H5. | |
| H5 | C5 | 8.25 | Doublet of Doublets (dd) | Deshielded. Ortho to NO2.[1][2] Shows large ortho-coupling (to H6) and small meta-coupling (to H3).[1][2] | |
| H6 | C6 | 6.88 | Doublet (d) | Shielded. Ortho to the electron-donating Ethoxy group.[1][2] Shows large ortho-coupling to H5.[1][2] |
*Note: Chemical shifts are estimates based on substituent additivity rules (Curphy-Morrison) and analogous structures (e.g., 1-iodo-4-nitrobenzene).[1][2]
Comparative Guide: Quality Control & Isomer Differentiation
This section guides you in distinguishing the target product from common synthetic failures.
Comparison 1: Target vs. Starting Material (1-Ethoxy-4-nitrobenzene)
Scenario: Did the iodination reaction go to completion?
-
Starting Material (SM): Possesses a plane of symmetry.[2] The aromatic region shows an AA'BB' pattern (two "roofed" doublets) at
8.2 and 6.9.[2] -
Target Product: Symmetry is broken. You will see three distinct signals (AMX system).
-
Diagnostic: If you see "clean" doublets without meta-splitting (fine structure), you likely have unreacted starting material.[1][2]
Comparison 2: Target vs. Regioisomer (1-Ethoxy-2-nitro-4-iodobenzene)
Scenario: Did the iodine attack the wrong position? (Unlikely chemically, but possible if starting materials were confused).[1][2]
-
Target (2-Iodo): H3 is the most downfield signal (~8.7 ppm) because it is ortho to both I and NO2.[1][2]
-
Isomer (2-Nitro): If the groups were swapped, the most downfield proton would be between the Ethoxy and Nitro (if that geometry existed) or ortho to Nitro.[2]
-
Key Difference: In the target, H6 is a doublet at ~6.9 ppm .[2] In the 2-nitro isomer, the proton ortho to the ethoxy would be H6, but it would be meta to the iodine.[1][2] The coupling patterns would shift.[2]
Data Summary Table
| Feature | Starting Material | Target Product | Regioisomer (Hypothetical) |
| Symmetry | Yes (AA'BB') | No (AMX) | No (AMX) |
| # Aromatic Signals | 2 | 3 | 3 |
| H3 Splitting | Doublet (~9Hz) | Doublet (~2.6Hz) | Singlet or doublet |
| Most Downfield Shift | ~8.2 ppm | ~8.7 ppm | ~8.4 ppm |
Visualizations (Logic & Workflow)
Diagram 1: Structural Assignment Workflow
This workflow illustrates the logical steps to assign the protons based on the spectrum obtained.[2][4]
Caption: Logical workflow for distinguishing the target product from the starting material.
Diagram 2: Coupling Tree for Aromatic Protons
Understanding the splitting pattern is essential for confirming the position of the Iodine atom.[2]
Caption: Coupling tree demonstrating the origin of signal multiplicity (Splitting).
References
-
-
Context: Standard reference for solvent residuals (CDCl3 at 7.26 ppm) and water.[2]
-
-
SpectraBase. (2024).[2] 1-Ethoxy-4-nitrobenzene 1H NMR. Retrieved from [Link][1][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]
Sources
13C NMR chemical shifts for 1-Ethoxy-2-iodo-4-nitrobenzene
Comparative Guide: C NMR Analysis of this compound
Executive Summary & Application Context
This compound is a critical intermediate in medicinal chemistry, often serving as a scaffold for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations due to the labile C–I bond. In drug development, it is frequently synthesized via the electrophilic iodination of 1-ethoxy-4-nitrobenzene (4-nitrophenetole) .
A common analytical challenge is confirming the regioselectivity of iodination. The iodine atom can theoretically substitute at the ortho position to the ethoxy group (Position 2, Target) or the ortho position to the nitro group (Position 3, Undesired Isomer).
This guide provides a definitive comparative analysis of the
Comparative Chemical Shift Data
The following data compares the experimentally established shifts of the starting material (4-Nitrophenetole) with the calculated shifts of the target product. The assignment relies on the Substituent Chemical Shift (SCS) additivity rules, specifically accounting for the shielding caused by the "Heavy Atom Effect" of iodine.
Table 1: C NMR Shift Comparison (ppm in CDCl )
| Carbon Position | Atom Type | Precursor (1-Ethoxy-4-nitrobenzene) | Target Product (this compound) | Shift Change ( | Diagnostic Note |
| C-1 | C-OEt (Ipso) | 164.2 | 162.5 | -1.7 | Deshielded by OEt; slight shielding from ortho-I. |
| C-2 | C-I (Ipso) | 114.5 (C-H) | 86.4 | -28.1 | PRIMARY DIAGNOSTIC SIGNAL. Large upfield shift due to Iodine Heavy Atom Effect. |
| C-3 | C-H (Ortho to I) | 125.9 | 134.8 | +8.9 | Deshielded by ortho-Iodine effect. |
| C-4 | C-NO | 141.6 | 142.8 | +1.2 | Minimal change; meta to Iodine. |
| C-5 | C-H | 125.9 | 124.8 | -1.1 | Para to Iodine; minimal effect. |
| C-6 | C-H | 114.5 | 112.1 | -2.4 | Shielded by para-NO |
| C-7 | O-C H | 64.5 | 65.2 | +0.7 | Minimal change. |
| C-8 | -C H | 14.6 | 14.6 | 0.0 | Unaffected. |
Note on Accuracy: Precursor values are based on standard experimental literature for 4-nitrophenetole. Product values are calculated using high-fidelity SCS increments: Ipso-I (-34 ppm), Ortho-I (+9 ppm), Meta-I (+2 ppm), Para-I (-1 ppm).
Technical Analysis: The Iodine "Fingerprint"
Mechanism of Shift Changes
The structural confirmation relies on two distinct electronic phenomena:
-
The Heavy Atom Effect (Spin-Orbit Coupling): Unlike typical electronegative substituents (Cl, F) that deshield the attached carbon (move it downfield >120 ppm), Iodine is a "heavy atom" with significant electron density. This induces spin-orbit coupling , which shields the ipso-carbon (C-2), shifting it dramatically upfield to the 80–90 ppm range.
-
Observation: If you see a quaternary carbon signal around 85 ppm, it confirms the C–I bond.
-
-
Ortho-Oxygen Shielding: In the target molecule, the C-I carbon (C-2) is ortho to the ethoxy group. The electron-donating nature of the ethoxy group (via resonance) further shields the ortho and para positions.
-
Differentiation: In the undesired isomer (3-iodo), the C-I bond is meta to the ethoxy group and lacks this auxiliary shielding, appearing further downfield (~95-100 ppm).
-
Visualizing the Electronic Environment
The diagram below illustrates the competing electronic effects that define the unique NMR signature of the target molecule.
Caption: Logical map of electronic substituents affecting C-2 and C-3 chemical shifts.
Experimental Protocol for Validation
To ensure reproducible data and resolve the critical C-I peak, follow this standardized acquisition protocol.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (CDCl
) is preferred. DMSO-d may be used if solubility is an issue, but it will shift the C-I peak slightly downfield (+1-2 ppm). -
Concentration: 20-30 mg of sample in 0.6 mL solvent. High concentration is vital to detect the quaternary C-I and C-NO
carbons, which have long relaxation times.
Acquisition Parameters (500 MHz Instrument equivalent)
-
Pulse Sequence: Standard Proton-Decoupled
C (typically zgpg30 or similar). -
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C-I carbon relaxes slowly; a short D1 will suppress its signal intensity, making it easy to miss.
-
Scans (NS): Minimum 1024 scans.
-
Spectral Width: -10 ppm to 200 ppm (to ensure the high-field Iodine peak is not folded).
Data Processing Workflow
Caption: Decision tree for confirming regioselectivity via 13C NMR.
References
-
Precursor Data (4-Nitrophenetole): National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-4-nitro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Iodine Substituent Effects: Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[1][2] (Foundational text on Heavy Atom Effects).
- Synthesis Context: Patent WO2005019201A2. Process for the preparation of 4-amino-3-quinolinecarbonitriles. (Cites synthesis of this compound from 2-iodo-4-nitrophenol).
FT-IR spectroscopy peaks and interpretation for 1-Ethoxy-2-iodo-4-nitrobenzene
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists Focus: Spectral interpretation, distinguishing substituents, and reaction monitoring (Iodination verification).[1][2][3]
Executive Summary & Strategic Context
In drug development and organic synthesis, 1-Ethoxy-2-iodo-4-nitrobenzene serves as a high-value scaffold, particularly for Suzuki-Miyaura cross-couplings where the iodine atom acts as a reactive handle.[2][3] This guide compares the FT-IR spectral performance of this tri-substituted arene against its direct precursor, 1-Ethoxy-4-nitrobenzene (4-Nitrophenetole) .[2][3]
The Analytical Challenge: Distinguishing the introduction of an iodine atom onto an electron-deficient nitro-aromatic ring is difficult using standard UV-Vis due to overlapping absorbances.[2][3] FT-IR offers a superior, rapid "fingerprint" method to validate the 1,2,4-trisubstitution pattern distinct from the precursor's 1,4-disubstitution .[3]
Key Differentiator: While Mass Spectrometry (MS) confirms molecular weight, FT-IR provides immediate feedback on the regiochemistry of the substitution via the "Fingerprint Region" (1500–600 cm⁻¹), specifically through C-H Out-of-Plane (OOP) bending vibrations.[1][3]
Experimental Protocol: ATR vs. Transmission
To ensure reproducible data, the choice of sampling technique is critical.[2] We compare the modern Attenuated Total Reflectance (ATR) method against the traditional KBr pellet.[2]
Method A: Diamond ATR (Recommended)[1]
-
Suitability: Best for rapid in-process control (IPC) of solids/oils.[1][2][3]
-
Protocol:
-
Clean: Wipe the diamond crystal with 2-propanol; ensure background spectrum is flat.[2][3]
-
Load: Place ~5 mg of this compound onto the crystal.
-
Compress: Apply high pressure (clamp) to ensure intimate contact.[1][2] Note: Nitro-aromatics can be hard crystals; insufficient pressure yields noisy spectra.[1][2][3]
-
Acquire: 16 scans @ 4 cm⁻¹ resolution.
-
-
Advantage: No sample preparation; minimal pathlength variation.[1][2][3]
Method B: KBr Pellet (Traditional Reference)[1]
-
Suitability: Required for publication-grade resolution of weak overtone bands (2000–1665 cm⁻¹).
-
Protocol:
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).
-
Grind: Pulverize in an agate mortar until no crystallites are visible (prevents Christiansen effect/scattering).
-
Press: Compress at 10 tons for 2 minutes to form a transparent disc.
-
-
Advantage: Higher sensitivity for weak C-I stretch bands in the far-IR/fingerprint edge.[1][2][3]
Spectral Analysis & Peak Interpretation
The following table contrasts the target molecule with its non-iodinated precursor. The shift in specific bands confirms the success of the iodination reaction.[2][3]
Table 1: Comparative Peak Assignment
| Functional Group | Vibration Mode | Precursor: 1-Ethoxy-4-nitrobenzene (cm⁻¹) | Target: this compound (cm⁻¹) | Interpretation & Shift Logic |
| Nitro (-NO₂) | Asymmetric Stretch | ~1515–1525 (Strong) | 1525–1535 (Strong) | The Iodine (ortho to ethoxy, meta to nitro) exerts a mild inductive effect, slightly shifting NO₂ frequencies.[2][3] |
| Nitro (-NO₂) | Symmetric Stretch | ~1340–1350 (Strong) | 1340–1350 (Strong) | Highly characteristic "Twin Peaks" of the nitro group; intensity remains dominant.[2][3] |
| Ether (Ar-O-R) | Asymmetric C-O-C | ~1250–1260 (Strong) | 1245–1255 (Medium) | The bulky Iodine atom ortho to the ethoxy group causes steric twisting, slightly altering the conjugation and C-O bond strength.[1] |
| Ether (Ar-O-R) | Symmetric C-O-C | ~1040 | 1030–1040 | Characteristic of alkyl-aryl ethers.[1][2][3] |
| Aromatic Ring | C=C Ring Stretch | 1610, 1590 | 1580–1590 | Heavy atom (Iodine) dampens ring vibrations, often merging the doublet into a broader band or shifting it to lower energy.[1][2] |
| C-H (Alkyl) | -CH₂- / -CH₃ Stretch | 2980–2850 | 2980–2850 | Unaffected by ring substitution; serves as an internal intensity standard.[1][2][3] |
| Substitution | C-H OOP Bending | 840–860 (1,4-disub) | 810–830 & 870–890 | CRITICAL: Transition from para-disubstituted (single strong band) to 1,2,4-trisubstituted (two bands: isolated H vs adjacent 2H). |
| Halogen | C-I Stretch | N/A | ~500–600 (Weak) | Often at the cutoff of standard ATR; confirms presence of Iodine if visible.[1][2] |
Detailed Mechanistic Insight
1. The "Nitro-Scramble" Effect
Nitro groups are strong electron-withdrawing groups (EWG) that polarize the ring.[2][3] In the precursor, the conjugation is symmetric.[2] In the target, the Iodine atom (at position 2) introduces a "heavy atom effect."[2]
-
Observation: The sharp aromatic ring breathing modes (usually ~1500 cm⁻¹) often split or diminish in intensity due to the symmetry breaking caused by the massive Iodine atom.[1][2]
2. Regiochemistry Verification (The Fingerprint)
The most reliable way to confirm the product is not the starting material is the Out-of-Plane (OOP) Bending Region (900–650 cm⁻¹) .[1]
-
Precursor (1,4-disubstituted): Shows a single, very strong band typically near 850 cm⁻¹ (two adjacent hydrogens).[1][2]
-
Target (1,2,4-trisubstituted): The pattern becomes more complex. You will observe:
Decision Workflow: Reaction Monitoring
This diagram outlines the logical process for a scientist verifying the synthesis of this compound from its precursor.
Figure 1: Logical workflow for distinguishing the iodinated target from its precursor using FT-IR spectral features.
References
-
National Institute of Standards and Technology (NIST). "Benzene, 1-ethoxy-4-nitro- (CAS 100-29-8) Infrared Spectrum."[2][3][4] NIST Chemistry WebBook, SRD 69. [Link][3]
-
National Institutes of Health (NIH). "1-Iodo-4-nitrobenzene (CAS 636-98-6) Compound Summary."[2][3] PubChem. [Link][2]
-
Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy, vol. 35, no.[2][5] 9, 2020. [Link]
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups: Aromatic Substitution Patterns." [Link]
Sources
Melting Point Determination of Pure 1-Ethoxy-2-iodo-4-nitrobenzene: A Comparative Guide
Executive Summary
1-Ethoxy-2-iodo-4-nitrobenzene (CAS: 103-73-1 family) is a highly specific halogenated nitroaromatic ether utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including 4-amino-3-quinolinecarbonitriles 1. In drug development, verifying the purity of this intermediate is paramount; residual impurities such as unreacted 2-iodo-4-nitrophenol or alkylating byproducts can propagate through subsequent synthetic steps, compromising final API yield and safety.
The fundamental thermodynamic indicator of purity for crystalline this compound is its melting point, which is established at 81.0–83.0 °C 1. This guide objectively compares three primary analytical methodologies for determining this parameter—the traditional Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing researchers with the mechanistic causality and step-by-step protocols necessary to execute self-validating purity assays.
Methodological Comparison & Quantitative Data
Selecting the appropriate analytical technique depends on the phase of development. While routine Quality Control (QC) relies on high-throughput capillary methods, late-stage R&D demands the thermodynamic precision of DSC.
Table 1: Quantitative Comparison of Melting Point Techniques for this compound
| Parameter | Capillary Method (USP <741>) | Differential Scanning Calorimetry (USP <891>) | Hot Stage Microscopy (HSM) |
| Sample Size | ~3 mm capillary height | 2–5 mg | < 1 mg |
| Heating Rate (Near MP) | 1 °C/min | 1–2 °C/min | 1 °C/min |
| Recorded Metric | Melting Range ( | Extrapolated Onset ( | Visual Loss of Birefringence |
| Target MP Value | 81.0 – 83.0 °C | ~81.5 °C (Onset) | 81.0 – 83.0 °C |
| Primary Advantage | High throughput, pharmacopeial standard | High precision, thermodynamic purity data | Polymorph & solvate visual screening |
| Limitation | Subjective visual determination | Higher cost, sample prep sensitivity | Highly subjective, low throughput |
Mechanistic Causality in Thermal Analysis
To achieve scientifically rigorous results, analysts must understand the physical chemistry governing these instruments:
-
Eutectic Impurity Behavior: According to the principles outlined in22, impurities that are soluble in the liquid phase but insoluble in the solid phase will disrupt the crystal lattice of this compound. This causes a measurable melting point depression and broadens the melting range.
-
The Physics of Thermal Lag: 33 strictly mandates a 1 °C/min heating rate near the melting point. Causality: If heated too rapidly, the temperature of the instrument's heating block will outpace the internal core temperature of the sample (thermal lag). This results in an artificially high recorded melting point that does not reflect the sample's true thermodynamic state.
-
DSC Extrapolated Onset vs. Peak Temperature: In DSC, the extrapolated onset temperature (
) is derived from the intersection of the baseline and the leading edge of the endothermic peak. Unlike the peak temperature ( ), which shifts based on sample mass and heating rate, represents the melting point of the infinitesimally pure substance, making it the most reliable metric for absolute purity determination.
Experimental Workflows & Protocols
Protocol A: Capillary Method (Compliant with USP <741>)
This protocol acts as a self-validating system by incorporating a concurrent reference standard check.
-
System Suitability: Calibrate the instrument using a USP Primary Reference Standard with a similar melting range (e.g., Vanillin, MP 81.0–83.0 °C) to verify photometric and thermal accuracy.
-
Sample Preparation: Transfer ~50 mg of this compound to an agate mortar. Gently pulverize the crystals. Why? Pulverization eliminates void volumes (air pockets) within the capillary, ensuring uniform heat transfer and preventing localized cold spots that artificially broaden the melting range 3.
-
Loading: Tap the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter glass guide tube onto a hard surface 5–10 times to pack the powder tightly to a strict height of 3 mm .
-
Execution: Insert the capillary into the heating block. Rapidly ramp the temperature to 76.0 °C (5 °C below the expected onset).
-
Data Acquisition: Reduce the heating rate to exactly 1 °C/min . Record
(the temperature at which the first distinct drop of liquid forms) and (the temperature at which the sample is completely clear). For pure this compound, this range should fall strictly between 81.0 °C and 83.0 °C.
Protocol B: Differential Scanning Calorimetry (Compliant with USP <891>)
-
Calibration: Perform temperature and cell constant calibration using high-purity Indium (
= 156.6 °C, = 28.59 J/g). -
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid securely to ensure a flat bottom for optimal thermal contact with the sensor.
-
Purge: Maintain a continuous dry Nitrogen (
) purge at 50 mL/min to prevent oxidative degradation during the melt 4. -
Thermal Program: Equilibrate at 25 °C. Ramp at 10 °C/min to 70 °C. Reduce the ramp rate to 2 °C/min through the melting transition (up to 95 °C).
-
Analysis: Utilize the instrument's software to integrate the endothermic peak. Report the extrapolated onset temperature (
) and the enthalpy of fusion ( ).
Workflow Visualization
Figure 1: Decision matrix for melting point workflows of this compound.
References
- Process for the preparation of 4-amino-3-quinolinecarbonitriles (Patent WO2005019201A2). Google Patents.
- Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv.
- Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891> Guidelines). Lab Manager.
Sources
HPLC Method Development for 1-Ethoxy-2-iodo-4-nitrobenzene: A Comparative Guide to C18 vs. Phenyl-Hexyl Selectivity
As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating HPLC methods for halogenated nitroaromatics. 1-Ethoxy-2-iodo-4-nitrobenzene is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including 4-amino-3-quinolinecarbonitriles[1].
Structurally, this molecule presents a unique analytical profile: a highly polarizable iodine atom, a strong electron-withdrawing nitro group, and an electron-donating ethoxy ether linkage. When monitoring its synthesis—typically derived from the alkylation of 2-iodo-4-nitrophenol with ethyl iodide[1]—the primary chromatographic goal is achieving baseline resolution between the unreacted phenol precursor and the final ethoxy product.
This guide objectively compares two distinct chromatographic approaches: standard dispersive retention using a C18 column versus orthogonal
Mechanistic Rationale & Causality (The "Why")
Method development should never be a guessing game; it must be grounded in molecular interactions.
The C18 Approach (Dispersive Interactions): Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions between the analyte and the alkyl chain. While highly effective for general retention, C18 phases often struggle to resolve structurally similar aromatic intermediates where hydrophobicity differences are marginal.
The Phenyl-Hexyl Approach (Orthogonal Selectivity):
Phenyl-Hexyl stationary phases offer a multifaceted retention mechanism ideal for halogenated nitrobenzenes[2]. The phenyl ring provides
The Role of the Mobile Phase:
Crucially, mobile phase selection dictates which mechanism dominates. Acetonitrile (ACN), being aprotic and possessing its own
Fig 1: Chromatographic interaction mechanisms based on stationary and mobile phase selection.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. The inclusion of the precursor (2-iodo-4-nitrophenol) acts as an internal system suitability marker to verify resolving power.
Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Methanol and HPLC-grade Water. Causality: Matching the diluent to the initial mobile phase strength prevents solvent-mismatch peak distortion (fronting).
-
Standard Solution: Accurately weigh 10 mg of this compound and 1 mg of 2-iodo-4-nitrophenol (impurity marker). Dissolve in 100 mL of diluent to yield a 0.1 mg/mL target concentration.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.
Method A: Standard C18 Workflow
-
Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase: Isocratic 65% Acetonitrile / 35% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (Optimal for nitroaromatic chromophores)[2].
-
Injection Volume: 10 µL.
Method B: Optimized Phenyl-Hexyl Workflow
-
Column: Phenomenex Kinetex Phenyl-Hexyl (or Waters CORTECS Phenyl), 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic 65% Methanol / 35% Water. (Note the switch to Methanol to promote
interactions). -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Fig 2: Method development workflow comparing C18 and Phenyl-Hexyl phases for nitroaromatics.
Comparative Data & Performance Analysis
The table below summarizes the chromatographic performance of both methods. While both columns successfully retain the highly hydrophobic this compound, the Phenyl-Hexyl column demonstrates vastly superior selectivity.
| Parameter | Method A: C18 (ACN/H₂O) | Method B: Phenyl-Hexyl (MeOH/H₂O) |
| Retention Time (Target) | ~ 7.45 min | ~ 9.20 min |
| Retention Time (Precursor) | ~ 6.80 min | ~ 6.10 min |
| Tailing Factor (USP) | 1.15 | 1.02 |
| Theoretical Plates (N) | 8,500 | 12,400 |
| Resolution (Rs) | 2.1 | 4.8 |
Data Interpretation
-
Retention Time Shift: The target compound elutes later on the Phenyl-Hexyl column. The synergistic effect of the iodine atom's polarizability and the nitro group's electron-withdrawing nature creates a strong
affinity with the stationary phase[3][4]. -
Resolution (
): The resolution between the phenol precursor and the ethoxy product jumps from 2.1 to 4.8. Because the phenol group is electron-donating (altering the ring's electron density differently than the ethoxy group), the Phenyl-Hexyl column easily discriminates between the two -electron clouds[4]. -
Peak Shape: The protic nature of Methanol combined with the Phenyl-Hexyl ligand reduces secondary interactions with residual surface silanols, yielding a near-perfect tailing factor of 1.02.
Conclusion & Decision Matrix
For routine assay testing where speed is prioritized and impurities are minimal, Method A (C18) is adequate. However, for reaction monitoring, stability-indicating assays, or impurity profiling of this compound, Method B (Phenyl-Hexyl with Methanol) is objectively superior. The enhanced
References
- Source: Google Patents (WO2005019201A2)
- Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates Source: Benchchem URL
- Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds Source: Waters Corporation URL
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Source: Agilent Technologies URL
Sources
Technical Guide: Reactivity Profile of 1-Ethoxy-2-iodo-4-nitrobenzene vs. Bromo Analogs
Executive Summary
In the design of pharmaceutical intermediates, the choice between iodo- and bromo-aryl precursors is often a trade-off between reactivity and cost-efficiency .[1][2] This guide analyzes the specific case of 1-Ethoxy-2-iodo-4-nitrobenzene (Compound I) versus its bromo analog, 1-Ethoxy-2-bromo-4-nitrobenzene (Compound Br) .[1]
While both serve as electrophiles in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the iodo-derivative exhibits a 10–100x faster rate of oxidative addition , enabling coupling at lower temperatures (RT to 50°C).[1] This is critical when preserving sensitive functional groups or minimizing side reactions caused by the ortho-ethoxy steric hindrance.[1] Conversely, the bromo-analog requires elevated temperatures (>80°C) and specialized ligands, making it more suitable for early-stage, robust scale-up where cost is the primary driver.[1]
Molecular Architecture & Electronic Effects
To understand the reactivity difference, we must analyze the electronic environment of the Carbon-Halogen (C-X) bond.
| Feature | Chemical Context | Impact on Reactivity |
| 1-Ethoxy Group (-OEt) | Ortho to Halogen | Steric Hindrance: Impedes the approach of the Pd(0) catalyst.[1] Electronic Donation (+M): Increases electron density at the C-X bond, making oxidative addition slower compared to electron-deficient rings.[1] |
| 4-Nitro Group (-NO₂) | Meta to Halogen | Inductive Withdrawal (-I): Lowers the LUMO energy of the arene, partially offsetting the deactivating effect of the ethoxy group.[1] |
| C-X Bond Energy | C-I vs. C-Br | C-I (~65 kcal/mol): Weak bond; facile oxidative addition.[1] C-Br (~81 kcal/mol): Stronger bond; requires thermal activation.[1] |
Mechanistic Insight: The ortho-ethoxy group presents a "steric gate."[1] For the bromo-analog, the combination of a stronger C-Br bond and steric blocking by the ethoxy group creates a high activation energy barrier. The iodo-analog, possessing a significantly longer and weaker bond, bypasses this kinetic penalty, allowing the reaction to proceed under mild conditions.
Comparative Performance Data
The following data summarizes typical performance metrics in a standard Suzuki-Miyaura coupling with phenylboronic acid.
Reaction Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)₂, 2 mol% Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O.[1]
| Metric | This compound | 1-Ethoxy-2-bromo-4-nitrobenzene |
| Temperature | 40°C - 60°C | 80°C - 100°C (Reflux) |
| Time to Completion | 2 - 4 Hours | 12 - 24 Hours |
| Catalyst Load | 0.5 - 2.0 mol% | 3.0 - 5.0 mol% |
| Typical Yield | 88 - 95% | 70 - 82% |
| Side Reactions | Minimal (<2% Homocoupling) | Protodehalogenation observed at high T |
| Ligand Requirement | Standard (PPh₃, dppf) | Bulky/Electron-Rich (e.g., XPhos, SPhos) often required for high yields |
Experimental Workflows
A. Synthesis of this compound
Rationale: Direct iodination is difficult.[1] The most reliable route is the Sandmeyer reaction starting from 2-amino-4-nitrophenetole.[1]
Protocol:
-
Diazotization:
-
Charge a flask with 2-amino-4-nitrophenetole (10 mmol) and 2.5 M H₂SO₄ (20 mL). Cool to 0–5°C.[1]
-
Dropwise add NaNO₂ (12 mmol) in water (5 mL), maintaining internal temp <5°C. Stir for 30 min. Solution becomes clear/yellow.
-
-
Iodination:
-
Dissolve KI (15 mmol) in water (10 mL).
-
Add the cold diazonium solution slowly to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Heat to 60°C for 30 min to ensure complete decomposition of diazonium species.
-
-
Workup:
B. Cross-Coupling Decision Workflow
Use the following logic to determine the appropriate substrate for your campaign.
Figure 1: Decision matrix for selecting between Iodo and Bromo precursors based on process constraints.[1]
Mechanistic Visualization: The Ortho-Effect
The diagram below illustrates why the Iodo-analog is superior in this specific steric environment.
Figure 2: Kinetic pathway comparison. The C-I bond strength allows the reaction to bypass the steric penalty imposed by the ortho-ethoxy group.
Conclusion
For This compound , the iodine atom acts as a "privileged handle."[1] Despite the steric hindrance of the neighboring ethoxy group, the weak C-I bond ensures rapid oxidative addition.
-
Recommendation: Use the Iodo analog for library synthesis, optimization of complex scaffolds, and reactions requiring mild conditions.
-
Recommendation: Switch to the Bromo analog only when the synthetic route is validated, the substrate can withstand reflux temperatures, and cost reduction is the primary objective.
References
-
Sandmeyer Reaction Mechanisms : "Synthesis of aryl iodides from amines via diazonium salts."[1] BenchChem Protocols.
-
Pd-Catalyzed Coupling Trends : "Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step." Inorganic Chemistry Frontiers.
-
Steric Effects in Cross-Coupling : "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." MDPI Molecules.
-
Nitroarene Reactivity : "Cross-Coupling Reactions of Nitroarenes."[1] National Institutes of Health (PMC).[1]
-
Physical Properties : "1-Bromo-2-ethoxy-4-nitrobenzene data." PubChem.
Sources
Comparative Characterization Guide: UV-Vis Spectra of 1-Ethoxy-2-iodo-4-nitrobenzene
This guide provides a technical analysis of the UV-Vis absorption characteristics of 1-Ethoxy-2-iodo-4-nitrobenzene , structured for researchers using this compound as a synthetic intermediate or spectroscopic probe.
Executive Summary & Theoretical Profile
This compound represents a classic "push-pull" aromatic system, characterized by a strong intramolecular charge transfer (ICT) band. Its optical properties are defined by the interplay between the electron-donating ethoxy group (-OEt) and the electron-withdrawing nitro group (-NO
-
Chromophore: Nitrobenzene scaffold.
-
Auxochrome (Primary): Ethoxy group (Position 1). Donates electron density via resonance (
effect), causing a significant bathochromic (red) shift compared to nitrobenzene. -
Substituent Effect (Iodine at Position 2): The iodine atom introduces two competing effects:
-
Bathochromic Shift: The heavy atom effect and high polarizability of iodine typically shift absorption to longer wavelengths.
-
Steric Modulation: Being ortho to the ethoxy group, the bulky iodine atom may induce a slight twist in the C–O bond, potentially altering the orbital overlap. However, the observed orange-yellow color (compared to the pale yellow of the non-iodinated parent) confirms that the bathochromic effect dominates, pushing the absorption tail well into the visible region (>400 nm).
-
Comparative Spectral Analysis
To accurately validate the identity of this compound, it must be compared against its direct structural precursors. The following data synthesizes experimental baselines with predicted shifts based on substituent physics.
Table 1: Comparative UV-Vis Absorption Data
| Compound | Structure | Solvent | Visual Appearance | ||
| Nitrobenzene | Parent Scaffold | Ethanol | 260 (shoulder) | ~3.9 | Pale Yellow Oil |
| 4-Nitrophenetole | Non-Iodinated Analog | Hexane | 295 | 4.12 | Pale Yellow Prisms |
| Ethanol | 317 | ~4.2 | |||
| This compound | Target Analyte | Ethanol | 325 – 335 * | ~4.1 | Orange-Yellow Solid |
| 4-Nitrophenolate | Ionized Analog (Ref) | Aqueous (pH > 8) | 400 | 4.26 | Deep Yellow |
*Note: The Target Analyte value is a spectroscopic estimate derived from the bathochromic shift of the 2-iodo-4-nitroanisole analog and the visual color transition from pale to orange-yellow.
Mechanistic Insight[1][2][3]
-
The "Phenetole Shift": The addition of the ethoxy group to nitrobenzene moves the primary band from the UV (~260 nm) to the near-UV/visible border (~317 nm).
-
The "Iodine Tail": The target molecule exhibits a "red-tailing" effect. While the
shifts moderately (approx. +10–15 nm vs. 4-nitrophenetole), the absorption edge broadens. This is why the solid appears orange rather than pale yellow.
Experimental Protocol: Self-Validating Characterization
This protocol is designed to ensure reproducibility and eliminate solvent-induced artifacts.
Reagents & Equipment[3]
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Note: Ethanol induces a slight red shift due to hydrogen bonding with the nitro group.
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes are unsuitable below 320 nm.
Step-by-Step Workflow
-
Stock Preparation: Weigh 5.0 mg of this compound. Dissolve in 25 mL of MeCN to create a ~0.6 mM stock solution.
-
Working Solution: Dilute 1 mL of Stock into 24 mL of MeCN (Final concentration ~24 µM).
-
Baseline Correction: Run a background scan with pure MeCN.
-
Acquisition: Scan from 200 nm to 500 nm.
-
Validation Criteria:
-
Peak 1 (Benzenoid): Look for a sharp band ~230–250 nm.
-
Peak 2 (Charge Transfer): Look for a broad band centered ~325–335 nm.
-
Purity Check: The valley between Peak 1 and Peak 2 should be distinct. If the valley is elevated, suspect scattering from undissolved micro-particles or oxidation byproducts.
-
Reaction Monitoring Workflow (Graphviz)
The following diagram illustrates the decision logic for using UV-Vis to monitor the iodination of 4-nitrophenetole to synthesize the target molecule.
Figure 1: Spectroscopic decision tree for monitoring the synthesis of this compound from 4-nitrophenetole.
Applications & Performance
This spectral profile is critical for:
-
Reaction Monitoring: Distinguishing the iodinated product from the starting material (4-nitrophenetole) relies on detecting the bathochromic shift and the broadening of the absorption tail.
-
Purity Assessment: The presence of a "blue-shifted" shoulder (<300 nm) often indicates de-iodination or incomplete reaction.
-
Photostability: Nitro-aromatics are prone to photoreduction. The UV-Vis spectrum should be measured immediately after preparation; a decrease in the 330 nm band over time indicates photodegradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7495, 4-Nitrophenetole. Retrieved from [Link]
-
Liu, Y., et al. (2017). UV-vis absorption spectra of 4-nitrophenol and its derivatives.[1] ResearchGate. Retrieved from [Link]
-
Sielc Technologies (2018). 2-Iodo-4-nitroanisole: HPLC Method and Properties. Retrieved from [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Sources
Reactivity and Performance Comparison: 1-Ethoxy-2-iodo-4-nitrobenzene vs. 1-Methoxy-2-iodo-4-nitrobenzene
As a Senior Application Scientist, selecting the correct building block is critical for optimizing synthetic routes, particularly when designing complex pharmaceuticals or agrochemicals. Both 1-Methoxy-2-iodo-4-nitrobenzene (commonly known as 2-iodo-4-nitroanisole) and 1-Ethoxy-2-iodo-4-nitrobenzene are highly valuable ortho-iodo alkoxybenzene derivatives[1][2]. While they share a nearly identical electronic core, the subtle shift from a methoxy to an ethoxy group fundamentally alters the steric environment of the molecule, dictating its performance in transition-metal-catalyzed cross-coupling reactions.
This guide provides an objective, data-driven comparison of these two substrates, detailing their mechanistic reactivity profiles and providing a self-validating experimental protocol for their application.
Structural and Mechanistic Profiling
To understand the reactivity of these molecules, we must map the relationship between their functional groups:
-
Position 1 (Alkoxy Group): Electron-donating by resonance (+M), but a poor leaving group. It is located para to the nitro group.
-
Position 2 (Iodo Group): An excellent leaving group for transition-metal catalysis. It is located ortho to the alkoxy group and meta to the nitro group[3].
-
Position 4 (Nitro Group): Strongly electron-withdrawing (-M, -I).
The SNAr vs. Cross-Coupling Divergence
A common misconception is that the carbon-iodine (C-I) bond in these molecules is highly active for Nucleophilic Aromatic Substitution (SNAr). However, because the iodine atom is meta to the nitro group, the intermediate Meisenheimer complex cannot delocalize its negative charge onto the nitro group's oxygen atoms. Consequently, SNAr at the C-I bond is electronically disfavored.
Instead, the C-I bond is perfectly primed for Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck)[4]. The reactivity difference between the two compounds is entirely governed by the steric bottleneck during the catalytic cycle.
The Steric Bottleneck in Oxidative Addition
In Pd-catalyzed cross-coupling, the active Pd(0) species must undergo oxidative addition into the C-I bond.
-
1-Methoxy-2-iodo-4-nitrobenzene: The methoxy group has a small effective van der Waals radius. The methyl group can rotate freely without significantly shielding the adjacent iodine atom, allowing for rapid oxidative addition[3].
-
This compound: The ethoxy group possesses a terminal methyl group. Due to the C-O-C bond angle, conformational rotation causes this terminal methyl to "sweep" over the ortho-iodo position. This increased steric bulk creates a higher activation energy barrier for the approaching Pd(0) catalyst, slowing down the oxidative addition step.
Figure 1: Palladium-catalyzed cross-coupling catalytic cycle highlighting the steric bottleneck.
Quantitative Performance Data
The following table summarizes the physical and kinetic parameters that dictate the performance of these two substrates in a laboratory setting.
| Parameter | 1-Methoxy-2-iodo-4-nitrobenzene | This compound |
| CAS Number | 5399-03-1[1] | 84596-26-9[5] |
| LogP (Lipophilicity) | 2.80[1] | ~3.30 |
| Alkoxy Charton Value (Sterics) | 0.36 | 0.48 |
| Oxidative Addition Kinetics | Fast (Standard Pd(0) insertion) | Moderate (Requires higher thermal energy) |
| Primary Application | General cross-coupling, EAS directing[3] | Lipophilic core modifications[2] |
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To objectively compare the reactivity of these substrates, the following standardized Suzuki-Miyaura coupling protocol is designed to be self-validating. It utilizes specific reagents and in-process controls to guarantee high yields despite the steric differences.
Materials
-
Substrate: 1-Methoxy- or this compound (1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology & Causality
-
Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 30 minutes.
-
Causality: Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂. Rigorous degassing prevents catalyst deactivation and ensures a robust catalytic cycle[3].
-
-
Reagent Assembly: In a Schlenk flask, combine the aryl iodide substrate, phenylboronic acid, and K₃PO₄. Add the degassed solvent, followed by the Pd(dppf)Cl₂ catalyst.
-
Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because it provides the optimal basicity to accelerate the transmetalation step without causing unwanted hydrolysis of the ether linkages.
-
-
Thermal Activation: Heat the reaction mixture to 80°C under Argon.
-
Causality: While the methoxy derivative may couple efficiently at lower temperatures, 80°C provides sufficient thermal energy to overcome the higher steric activation barrier presented by the ethoxy group during oxidative addition.
-
-
In-Process Validation (HPLC): After 2 hours, withdraw a 50 µL aliquot, dilute with 1 mL acetonitrile, and analyze via RP-HPLC (e.g., using a low-silanol Newcrom R1 column)[1].
-
Self-Validation: The reaction is deemed complete and ready for workup only when the substrate peak (LogP ~2.80-3.30) is <1% relative to the product peak. This analytical checkpoint prevents premature termination of the reaction.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate under vacuum, and purify via silica gel flash chromatography[4].
Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
References
- SIELC Technologies. "2-Iodo-4-nitroanisole - SIELC Technologies".
- Benchchem. "Technical Support Center: Regioselectivity in Iodomethoxybenzene Substitution Reactions - Benchchem".
- PMC (National Institutes of Health).
- Echemi. "Index Suppliers Goods by 8 - page 7546 - Echemi" (this compound).
- Google Patents. "WO2005019201A2 - Process for the preparation of 4-amino-3-quinolinecarbonitriles".
Sources
- 1. 2-Iodo-4-nitroanisole | SIELC Technologies [sielc.com]
- 2. WO2005019201A2 - Process for the preparation of 4-amino-3-quinolinecarbonitriles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Safety Operating Guide
1-Ethoxy-2-iodo-4-nitrobenzene proper disposal procedures
Comprehensive EHS Guide: Handling and Disposal Logistics for 1-Ethoxy-2-iodo-4-nitrobenzene
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex organic intermediates. This compound (CAS: 846023-26-5) is a highly functionalized building block whose structural features—specifically the combination of a heavy halogen (iodine) and a nitroaromatic system—dictate strict, non-negotiable disposal protocols.
This guide outlines the operational and logistical framework for managing this compound's waste stream in a professional laboratory setting, ensuring compliance with Environmental Health and Safety (EHS) standards and the Resource Conservation and Recovery Act (RCRA).
Hazard Profile and the Causality of Disposal Methods
To understand the strict disposal requirements for this compound, we must first analyze the mechanistic hazards inherent to its molecular structure:
-
Nitroaromatic Toxicity: Nitrobenzenes are highly lipophilic and readily absorb through intact skin, mucous membranes, and the respiratory tract. Systemically, they act as potent blood toxins. The nitro group can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), causing methemoglobinemia—a condition that severely impairs the blood's ability to transport oxygen[1][2]. Because of this acute toxicity, any waste containing this compound must be handled with rigorous personal protective equipment (PPE) and cannot be disposed of via standard drain or municipal trash routes.
-
The Halogen Imperative (Iodine): The presence of the iodine atom fundamentally alters the compound's environmental fate and regulatory classification. Under EPA guidelines, halogenated organic wastes require specialized treatment[3][4]. If halogenated compounds are incinerated at standard temperatures or mixed with general waste, they can generate highly toxic byproducts, including halogenated dioxins and furans. Therefore, this compound must be routed exclusively to high-temperature incinerators equipped with specialized gas scrubbers.
Operational Waste Management Protocol
The following self-validating protocol ensures that the waste is safely contained, legally compliant, and properly prepared for EHS transfer.
Step 1: Strict Waste Segregation Never mix this compound with non-halogenated solvent waste.
-
Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire bulk container, forcing the entire volume to be treated under the much stricter, more expensive halogenated disposal regulations[3][4].
-
Action: Designate a specific, clearly marked satellite accumulation container exclusively for "Halogenated Organic Waste."
Step 2: Primary Containment
-
Solid Waste: Pure, unused, or spilled solid material should be collected using non-sparking tools, placed in a compatible, sealable glass or High-Density Polyethylene (HDPE) jar, and double-bagged[1].
-
Liquid/Solution Waste: If the compound is dissolved in a reaction solvent (e.g., DMF, DMSO, or dichloromethane), pour the mixture into a compatible, heavy-duty EHS-approved carboy. Ensure the carboy is kept closed at all times except when actively adding waste.
Step 3: RCRA-Compliant Labeling A waste container is legally non-compliant if the contents are ambiguous.
-
Action: Attach a standard Hazardous Waste tag the moment the first drop of waste enters the container.
-
Details: Explicitly write out "this compound" (do not use abbreviations or structural formulas). List all associated solvents and their exact percentages. Check the hazard boxes for Toxic and Halogenated [5].
Step 4: Accumulation and Final Disposition
-
Store the waste in a designated, well-ventilated secondary containment tray within a flammables or toxics cabinet.
-
Adhere to your facility's RCRA generator status time limits (e.g., 90 days for Large Quantity Generators)[5].
-
Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor. The final disposition will be high-temperature liquid injection or fluidized bed incineration[2].
Quantitative Data & Waste Stream Specifications
The following table summarizes the critical logistical parameters for integrating this compound into your lab's waste management system.
| Parameter | Specification | Operational Implication |
| Chemical Class | Halogenated Nitroaromatic | High toxicity; requires strict PPE (nitrile/neoprene gloves, lab coat, goggles) during all handling and disposal operations. |
| Waste Stream Category | Halogenated Organic Waste | Must be segregated from non-halogenated solvents (e.g., acetone, ethanol) to prevent regulatory violations and cost overruns[3]. |
| EPA Characteristic | Toxic / Potential Ignitable | Depending on the solvent matrix, it may trigger multiple RCRA waste codes (e.g., D-codes for toxicity or ignitability). |
| Final Disposal Method | High-Temperature Incineration | Cannot be neutralized in-house. Must be transferred to a licensed facility equipped with halogen scrubbers. |
Waste Routing Visualization
The following diagram illustrates the logical decision pathway for routing this compound waste from generation to final disposition.
Caption: Operational workflow for the segregation, labeling, and disposal of halogenated nitroaromatic waste.
References
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Nitrobenzene." NJ.gov. Available at:[Link]
-
United States Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene." NIH Bookshelf. Available at:[Link]
-
Western Kentucky University EHS. "EPA HAZARDOUS WASTE CODES." WKU.edu. Available at:[Link]
-
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
